DL-Proline
描述
Structure
2D Structure
属性
IUPAC Name |
pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64298-80-2 | |
| Record name | Proline, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041104 | |
| Record name | DL-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Proline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-36-9, 147-85-3 | |
| Record name | DL-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of DL-Proline?
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline
Introduction
This compound (IUPAC name: pyrrolidine-2-carboxylic acid) is a racemic mixture of the D- and L-isomers of the proteinogenic amino acid, proline.[1][2] Unlike other common amino acids, proline possesses a secondary amine where the alpha-amino group is incorporated into a pyrrolidine (B122466) ring. This unique cyclic structure confers significant conformational rigidity, which plays a crucial role in the secondary structure of proteins, particularly in the formation of collagen.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in various research and development contexts.
General Properties
This compound is typically a white to off-white crystalline solid or powder.[][6] It is odorless with a slightly sweet taste and can be hygroscopic, meaning it absorbs moisture from the air.[4][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [][7][9] |
| Molecular Weight | 115.13 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder/solid | [][6][9] |
| Melting Point | 205-210 °C (with decomposition) | [][7][9][11] |
| Boiling Point | ~215.41 - 252.2 °C (estimate) | [7][12] |
| Density | ~1.18 - 1.38 g/cm³ | [][7][9] |
Solubility
The solubility of amino acids is highly dependent on the solvent's polarity and the pH of the solution.[13][14] this compound is very soluble in water and ethanol (B145695) but is insoluble in less polar organic solvents like ether, butanol, chloroform, and acetone.[7] The presence of both the acidic carboxyl group and the basic amino group allows it to exist as a zwitterion, enhancing its solubility in polar solvents.[8][15]
| Solvent | Solubility | Source(s) |
| Water | Very soluble / Soluble | [6][7][9] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Ether | Insoluble | [7][11] |
| Butanol | Insoluble | [7][11] |
| Chloroform | Insoluble | [7] |
| Acetone | Insoluble | [7][11] |
Acidity and Basicity (pKa Values)
This compound is an amphoteric molecule containing a carboxylic acid group and a secondary amine group. The pKa values represent the dissociation constants for these groups. The pKa of the α-carboxylic acid group is approximately 2.0-2.35, while the pKa for the α-amino group is around 10.60.[9][11][16]
| Ionizable Group | pKa Value | Source(s) |
| α-Carboxyl (-COOH) | 2.00 - 2.35 | [7][9][16] |
| α-Amino (-NH₂⁺) | 10.60 | [11][16] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (in D₂O): The proton NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring and the α-carbon.[1]
-
¹³C NMR (in D₂O): The carbon NMR spectrum displays distinct peaks for the five carbon atoms in the this compound molecule.[1][17]
| ¹³C NMR Shifts (ppm) in D₂O | Intensity | Source(s) |
| 175.76 | 316.00 | [1] |
| 62.36 | 710.00 | [1] |
| 47.16 | 783.00 | [1] |
| 30.04 | 1000.00 | [1] |
| 24.84 | 897.00 | [1] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.[18][19][20]
Crystal Structure
The crystal structure of this compound hydrochloride has been determined using X-ray diffraction.[3] It crystallizes in the monoclinic space group P2₁/a.[3] In the solid state, the molecules are connected by intermolecular N-H---O hydrogen bonds, forming chains.[21] The unique pyrrolidine ring is puckered, a conformation that significantly influences the structure of proteins containing proline residues.[3]
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established experimental methodologies.
Determination of pKa Values by Acid-Base Titration
The pKa values of an amino acid can be determined experimentally by performing an acid-base titration and plotting the titration curve (pH vs. volume of titrant added).[22][23]
Methodology:
-
Preparation: A known concentration of this compound solution is prepared in deionized water. The solution is typically acidified with a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups.
-
Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1M NaOH).[22]
-
pH Measurement: The pH of the solution is measured and recorded after each incremental addition of the base.
-
Data Plotting: A titration curve is generated by plotting the measured pH values against the volume of NaOH added.
-
pKa Determination: The curve will show two equivalence points. The pKa₁ (for the carboxyl group) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pKa₂ (for the amino group) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
Determination of Solubility
The solubility of a compound in a specific solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.[14]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A precise volume of the clear, saturated solution is withdrawn.
-
Analysis: The amount of dissolved this compound is determined. A common method is gravimetric analysis, where the solvent is evaporated, and the remaining solid mass is weighed. Alternatively, spectroscopic or chromatographic methods can be used for quantification.
-
Calculation: The solubility is calculated and typically expressed in units of g/100 mL or mol/L.
References
- 1. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. gihichem.com [gihichem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound (CAS 609-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. microbenotes.com [microbenotes.com]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. This compound(609-36-9) 13C NMR [m.chemicalbook.com]
- 18. This compound(609-36-9) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. sid.ir [sid.ir]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. echemi.com [echemi.com]
Racemic Versus Enantiopure Proline in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the catalytic applications of proline, drawing a critical comparison between the use of its racemic form and its enantiomerically pure counterparts (L-proline and D-proline). Proline has emerged as a powerful organocatalyst in a variety of carbon-carbon bond-forming reactions, valued for its low toxicity, ready availability, and operational simplicity.[1] This document provides a detailed examination of its performance in key organic transformations, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in catalyst selection and reaction optimization.
Core Concepts: Enantiopure vs. Racemic Catalysis
Enantiopure proline, particularly L-proline, is renowned for its ability to induce high levels of stereoselectivity in reactions, yielding products with a specific three-dimensional arrangement.[1] This is crucial in the synthesis of chiral molecules like pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. The chiral environment provided by enantiopure proline directs the approach of reactants, favoring the formation of one enantiomer of the product over the other.
In contrast, racemic proline, a 1:1 mixture of L- and D-proline, does not provide a net chiral environment. Consequently, reactions catalyzed by racemic proline typically yield racemic products, an equal mixture of both enantiomers. The primary utility of using racemic proline in a research context is often to establish a baseline for reaction efficiency (yield, reaction time) and to serve as a reference for confirming the stereochemical outcomes of the enantioselective counterpart. A non-zero enantiomeric excess in a reaction intended to be racemic could indicate the presence of chiral impurities or other unexpected effects.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of enantiopure (L-proline) and racemic proline in three key organocatalytic reactions: the Aldol (B89426), Mannich, and Michael reactions.
Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. Proline catalyzes this reaction by forming a nucleophilic enamine intermediate with a ketone or aldehyde donor.[2]
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |
| p-Nitrobenzaldehyde | Acetone (B3395972) | 30 | DMSO | 4 | 68 | 72 | Not Reported | 0 | [2] |
| Isobutyraldehyde | Acetone | 30 | DMSO | 48 | 97 | 96 | Not Reported | 0 | [2] |
| p-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 19 | 95 | >99 | Not Reported | 0 | [3] |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 48 | 82 | 95 | Not Reported | 0 | [3] |
Note: While specific yield data for racemic proline-catalyzed aldol reactions is not extensively tabulated in the cited literature, the synthesis of racemic products for analytical comparison is a standard practice, and yields are generally expected to be comparable under similar conditions, assuming no significant catalyst inhibition or side reactions related to the racemic mixture.[3]
Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which yields a β-amino carbonyl compound. Proline catalysis is highly effective for asymmetric versions of this transformation.[4]
| Aldehyde | Amine | Ketone/Aldehyde Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |
| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | 94 | Not Reported | 0 | [5] |
| Isovaleraldehyde | p-Anisidine | Propanal | 20 | Dioxane | 24 | 95 | >99 | Not Reported | 0 | [6] |
| Benzaldehyde | p-Anisidine | Propanal | 20 | Dioxane | 24 | 81 | 99 | Not Reported | 0 | [6] |
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline can catalyze the addition of ketones and aldehydes to nitroalkenes and other Michael acceptors.
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |
| β-Nitrostyrene | Cyclohexanone | 10 | CHCl₃ | 120 | 95 | 20 | Not Reported | 0 | [7] |
| β-Nitrostyrene | Propanal | 10 | CHCl₃ | 24 | 81 | 92 | Not Reported | 0 | [7] |
Experimental Protocols
The following are generalized experimental protocols for proline-catalyzed reactions. Researchers should note that optimal conditions may vary depending on the specific substrates used.
General Protocol for the Proline-Catalyzed Aldol Reaction
This protocol is adapted from procedures for the reaction between an aldehyde and a ketone.[3]
Materials:
-
Aldehyde
-
Ketone
-
L-Proline or Racemic Proline
-
Solvent (e.g., DMSO, MeOH/H₂O mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a vial, add the aldehyde (1.0 equiv) and the ketone (5.0-20.0 equiv).
-
Add the solvent (e.g., DMSO or a 2:1 v/v mixture of MeOH/H₂O) to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Add L-proline or racemic proline (typically 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and, for reactions with L-proline, the diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC). For reactions with racemic proline, confirm the formation of a racemic product.
General Protocol for the Three-Component Proline-Catalyzed Mannich Reaction
This protocol is a general guide for the reaction of an aldehyde, an amine, and a ketone.[4][6]
Materials:
-
Aldehyde (for imine formation)
-
Amine (e.g., p-anisidine)
-
Ketone or Aldehyde (donor)
-
L-Proline or Racemic Proline
-
Solvent (e.g., Dioxane, DMSO)
-
NaBH₄ (for reduction, if desired)
-
Standard work-up reagents
Procedure:
-
In a reaction vessel, dissolve the aldehyde for imine formation (1.0 equiv) and the amine (1.0 equiv) in the chosen solvent.
-
Add L-proline or racemic proline (10-35 mol%).
-
Stir the mixture for a short period (e.g., 5-10 minutes) to allow for imine formation.
-
Add the ketone or aldehyde donor (2.0-10.0 equiv).
-
Stir the reaction at the appropriate temperature (e.g., 4 °C or room temperature) until the reaction is complete as monitored by TLC.
-
Work-up the reaction as described in the aldol protocol.
-
Alternatively, the resulting β-amino aldehyde can be reduced in situ by adding methanol followed by NaBH₄ at 0 °C.
-
After reduction, perform a standard aqueous work-up and purification.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of proline and a general experimental workflow.
Mechanistic Insights and the Role of Chirality
The catalytic power of proline stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid).[5] The catalytic cycle, as depicted above, proceeds through the formation of an enamine intermediate.
When enantiopure L-proline is used, the stereochemistry of the product is dictated by the transition state of the carbon-carbon bond-forming step. The chiral scaffold of the proline molecule creates a sterically defined environment. The generally accepted model for the aldol reaction involves a Zimmerman-Traxler-like transition state where the aldehyde approaches the enamine from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer.[1]
With racemic proline, both L- and D-proline are present. Each enantiomer of the catalyst will independently catalyze the reaction to form the corresponding enantiomer of the product. Since both catalytic cycles proceed at the same rate, a racemic mixture of the product is obtained.
It is worth noting the phenomenon of nonlinear effects (NLEs) , which can sometimes be observed when using catalysts with non-racemic, but also non-enantiopure, compositions. A positive NLE occurs when the enantiomeric excess of the product is higher than that of the catalyst, while a negative NLE results in a lower ee than expected. These effects often arise from the formation of dimeric or aggregated catalyst species (homochiral vs. heterochiral) with different catalytic activities. While a detailed discussion is beyond the scope of this guide, researchers should be aware that such effects can complicate the relationship between catalyst and product enantiopurity.
Conclusion
The choice between racemic and enantiopure proline in catalysis is dictated by the synthetic goal. For the preparation of chiral molecules with high enantiomeric purity, essential in fields such as drug development, enantiopure proline is the catalyst of choice. Its ability to induce high levels of stereocontrol is well-documented and mechanistically understood. Racemic proline serves as a valuable tool for establishing baseline reactivity and for the synthesis of racemic standards for analytical purposes. This guide provides the foundational knowledge and practical protocols to effectively utilize both forms of this versatile and "green" organocatalyst in a research setting.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Dichotomy of a Racemate: A Technical Guide to DL-Proline in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Once relegated to the realm of biochemical building blocks, the amino acid proline has emerged as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. While its enantiomerically pure forms, L- and D-proline, are celebrated for their remarkable ability to induce chirality in asymmetric catalysis, the racemic mixture, DL-proline, carves out its own niche in the landscape of organic synthesis. This technical guide provides an in-depth exploration of the key applications of this compound, contrasting its utility with the well-established asymmetric catalysis of its enantiopure counterparts. We delve into its role in multicomponent reactions and provide a comparative overview of its performance in seminal organocatalytic transformations.
This compound in Multicomponent Reactions: A Catalyst for Complexity
Racemic this compound has proven to be an effective catalyst in various multicomponent reactions (MCRs), where multiple starting materials combine in a one-pot synthesis to form a complex product. In these reactions, the focus is often on efficiency and atom economy rather than stereoselectivity, making the less expensive this compound an attractive choice.
Synthesis of Substituted Pyrans and Pyrazoles
A notable application of this compound is in the solvent-free, one-pot synthesis of 2-amino-4H-pyrans and dihydropyrano[2,3-c]pyrazoles.[1] This is achieved through the condensation of aromatic aldehydes, malononitrile (B47326), and a C-H activated acid such as dimedone or 3-methyl-1-phenyl-2-pyrazolin-5-one. The use of a grinding method at room temperature makes this an environmentally benign approach.[1]
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans [1]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and this compound (20 mol%) is ground in a mortar and pestle at room temperature for the specified time (see Table 1). The reaction progress is monitored by Thin Layer Chromatography (TCC). Upon completion, the solid reaction mixture is washed with water and then recrystallized from ethanol (B145695) to afford the pure product.
Table 1: this compound Catalyzed Synthesis of Tetrahydrobenzo[b]pyrans [1]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5 | 95 |
| 2 | 4-Cl-C₆H₄ | 3 | 94 |
| 3 | 4-MeO-C₆H₄ | 8 | 92 |
| 4 | 4-NO₂-C₆H₄ | 10 | 90 |
| 5 | 3-NO₂-C₆H₄ | 12 | 88 |
| 6 | 2-Cl-C₆H₄ | 15 | 85 |
Logical Workflow for this compound Catalyzed Pyran Synthesis
The Asymmetric Realm: L-Proline Catalysis
To fully appreciate the applications of this compound, it is essential to understand the foundational work done with its enantiopure form, L-proline. L-proline is a cornerstone of organocatalysis, facilitating a variety of asymmetric transformations with high enantioselectivity. The use of this compound in these reactions would, as expected, lead to racemic products.
Asymmetric Aldol (B89426) Reaction
The L-proline catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde is a classic example of organocatalysis.[2][3][4] The reaction proceeds through an enamine intermediate, with the chiral proline catalyst directing the facial selectivity of the nucleophilic attack on the aldehyde.
Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes [2][5]
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | p-Nitrobenzaldehyde | DMSO | 24 | 95 | >95:5 | 99 |
| 2 | Benzaldehyde | DMSO | 48 | 85 | 90:10 | 96 |
| 3 | Isovaleraldehyde | CH₃CN | 96 | 75 | 95:5 | 98 |
| 4 | Acetaldehyde | neat | 120 | 60 | - | 97 |
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction [2]
To a solution of L-proline (30 mol%) in the specified solvent, the ketone (5-20 equivalents) is added, and the mixture is stirred for 15 minutes at room temperature. The aldehyde (1 equivalent) is then added, and the reaction is stirred for the specified time. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle of the L-Proline Catalyzed Aldol Reaction
Asymmetric Mannich Reaction
The L-proline catalyzed three-component Mannich reaction of an aldehyde, an amine, and a ketone provides access to chiral β-amino carbonyl compounds.[6][7][8] Similar to the aldol reaction, the mechanism involves the formation of an enamine from the ketone and proline, which then attacks an imine generated in situ from the aldehyde and amine.
Table 3: L-Proline Catalyzed Asymmetric Mannich Reaction [6]
| Entry | Ketone | Aldehyde | Amine | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | Formaldehyde | p-Anisidine | 85 | - | 94 |
| 2 | Cyclohexanone | Benzaldehyde | p-Anisidine | 92 | 95:5 | 99 |
| 3 | Acetone | Isobutyraldehyde | p-Anisidine | 78 | >99:1 | 99 |
| 4 | Propanal | Benzaldehyde | p-Anisidine | 88 | 93:7 | >99 |
Experimental Protocol: L-Proline Catalyzed Asymmetric Mannich Reaction [6]
A mixture of the aldehyde (1.1 mmol) and the amine (1.0 mmol) in the solvent is stirred for 30-60 minutes. L-proline (35 mol%) and the ketone (2.0 mL) are then added, and the mixture is stirred at room temperature for the specified time. The reaction is worked up by partitioning between ethyl acetate and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Catalytic Cycle of the L-Proline Catalyzed Mannich Reaction
Asymmetric Michael Addition
L-proline and its derivatives also catalyze the asymmetric Michael addition of ketones and aldehydes to nitro-olefins, yielding valuable γ-nitro carbonyl compounds.[9][10][11] The reaction proceeds via an enamine intermediate, which adds to the Michael acceptor.
Table 4: L-Proline Catalyzed Asymmetric Michael Addition of Cyclohexanone to Nitro-olefins [9]
| Entry | Nitro-olefin | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | β-Nitrostyrene | neat | 96 | 99 | 92:8 | 20 |
| 2 | (E)-1-Nitro-3-phenylprop-1-ene | neat | 120 | 85 | 85:15 | 25 |
| 3 | (E)-2-Nitro-1-phenylprop-1-ene | neat | 72 | 95 | 90:10 | 15 |
Conclusion: A Tale of Two Forms
The applications of proline in organic chemistry highlight a fascinating dichotomy between its racemic and enantiopure forms. This compound serves as a cost-effective and efficient catalyst for multicomponent reactions where the generation of molecular complexity is the primary goal. In contrast, L-proline stands as a titan in the field of asymmetric organocatalysis, enabling the synthesis of chiral molecules with high stereocontrol. For researchers and professionals in drug development, understanding the distinct advantages and applications of both this compound and its enantiopure counterparts is crucial for the strategic design of synthetic routes, balancing the need for efficiency, cost-effectiveness, and stereochemical purity. The continued exploration of proline and its derivatives promises to unlock even more innovative and sustainable solutions in the ever-evolving landscape of organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 20.210.105.67 [20.210.105.67]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
DL-Proline as a Precursor in Pharmaceutical Synthesis: A Technical Guide
Introduction
DL-Proline, a racemic mixture of the proteinogenic amino acid L-proline and its enantiomer D-proline, serves as a versatile and cost-effective precursor in the pharmaceutical industry. Its unique cyclic structure and chiral nature make it an invaluable building block and catalyst for the synthesis of a wide array of complex chiral molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications of this compound and its individual enantiomers in pharmaceutical synthesis, with a focus on organocatalysis and its role as a chiral building block.
The Role of Proline in Asymmetric Organocatalysis
L-proline and D-proline have emerged as powerful organocatalysts, driving a variety of asymmetric transformations with high efficiency and stereoselectivity.[1][2] This "organocatalysis" approach offers a greener and often more economical alternative to traditional metal-based catalysts.[1] The catalytic activity of proline stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control the stereochemical outcome of the reaction.
Key Proline-Catalyzed Reactions in Pharmaceutical Synthesis
Several key carbon-carbon bond-forming reactions are efficiently catalyzed by proline and its derivatives, forming the foundation for the synthesis of numerous pharmaceutical intermediates.
-
Aldol (B89426) Reaction: The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective formation of β-hydroxy carbonyl compounds.[2][3][4] This reaction proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase (B8822740) enzymes.[4]
-
Mannich Reaction: The three-component Mannich reaction, involving a ketone, an aldehyde, and an amine, is another powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for 1,2-amino alcohols and other nitrogen-containing pharmaceuticals.[5][6][7]
-
Michael Addition: Proline and its derivatives effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a crucial step in the synthesis of a variety of functionalized molecules.[8][9][10]
This compound as a Chiral Precursor
Beyond its catalytic role, the individual enantiomers of proline are utilized as chiral building blocks in the synthesis of complex APIs. The rigid pyrrolidine (B122466) ring of proline provides conformational constraint, which is often desirable in drug design to enhance binding affinity and biological activity.
Applications in the Synthesis of Marketed Drugs
The versatility of proline as both a catalyst and a precursor is demonstrated in the synthesis of several commercially successful drugs.
Antiviral Agents: Oseltamivir (Tamiflu®)
The anti-influenza drug Oseltamivir has been a significant target for synthetic chemists, and organocatalysis using proline derivatives has provided efficient routes to its core cyclohexane (B81311) structure.[1][11][12] Diphenylprolinol silyl (B83357) ether, a derivative of proline, has been effectively used to catalyze the asymmetric Michael reaction, a key step in the synthesis of Oseltamivir.[1][11] This approach avoids the use of potentially hazardous azide (B81097) intermediates found in earlier synthetic routes.[13]
Antihypertensive Agents: ACE Inhibitors (Captopril)
L-proline is a fundamental structural component of many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension.[14][15][16] In the synthesis of Captopril (B1668294), the first orally active ACE inhibitor, L-proline serves as the chiral scaffold onto which the mercaptoacyl side chain is attached.[17][18][19]
Anticonvulsants: Pregabalin (Lyrica®)
The synthesis of the anticonvulsant drug Pregabalin has also benefited from proline-based organocatalysis.[20] D-proline derivatives have been employed as catalysts in the enantioselective conjugate addition of nitromethane (B149229) to an α,β-unsaturated acceptor, establishing the key stereocenter of the molecule.[20]
Quantitative Data on Proline-Catalyzed Reactions
The following tables summarize quantitative data for key proline-catalyzed reactions relevant to pharmaceutical synthesis.
| Reaction | Substrates | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) | Reference(s) |
| Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O (2:1) | RT | 24 | 89 | 84:16 (anti/syn) | 96 | [21] |
| Aldol Reaction | Acetone, Isobutyraldehyde | L-Proline | - | RT | - | ~100 | - | 96 | [22] |
| Mannich Reaction | Acetone, Formaldehyde, p-Anisidine | L-Proline | - | - | - | 50 | - | 94 | [6] |
| Michael Addition | Cyclohexanone, trans-β-Nitrostyrene | [Bmim][L-Pro] (30) | [Bmim][PF₆] | RT | 48 | 93 | 90:10 (syn/anti) | 95 | [9] |
| Oseltamivir Intermediate Synthesis | Alkoxyaldehyde, Nitroalkane | Diphenylprolinol silyl ether | - | - | - | 100 | - | 96 | [1] |
Experimental Protocols
General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.[21]
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., MeOH/H₂O, 2:1 v/v, 2 mL), add the ketone (2.0-10.0 mmol).
-
Add (S)-proline (0.05-0.30 mmol, 5-30 mol%).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Synthesis of a Captopril Intermediate
The following is a representative step in the synthesis of Captopril, illustrating the use of L-proline as a chiral precursor.[17]
-
To a solution of L-proline in a suitable solvent, add 3-bromo-2-methylpropanoyl chloride.
-
The resulting N-(3-bromo-2-methylpropanoyl)-L-proline is then treated with a source of sulfur, such as methanolic ammonium (B1175870) hydrosulfide, to introduce the thiol group, yielding Captopril after appropriate workup and purification.
Signaling Pathways and Experimental Workflows
Caption: General catalytic cycle of proline in Aldol and Mannich reactions.
Caption: Key organocatalytic step in the synthesis of Oseltamivir.
Caption: Logical flow of key steps in the synthesis of Captopril.
Conclusion
This compound and its enantiomers have proven to be indispensable tools in modern pharmaceutical synthesis. Their application in organocatalysis provides a powerful and sustainable platform for the construction of complex chiral molecules, while their role as chiral precursors allows for the direct incorporation of a conformationally constrained scaffold into drug candidates. The successful application of proline in the synthesis of major drugs like Oseltamivir, Captopril, and Pregabalin underscores its significance and continued potential in the development of new and improved pharmaceuticals. Further research into novel proline derivatives and their catalytic applications is expected to continue to drive innovation in drug discovery and development.
References
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 9. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 17. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study [mdpi.com]
- 21. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 22. harvest.usask.ca [harvest.usask.ca]
An In-depth Technical Guide to the Zwitterionic Nature of DL-Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the zwitterionic properties of DL-Proline, a unique cyclic amino acid. The content covers its chemical structure, behavior in varying pH environments, and the experimental methodologies used to characterize its zwitterionic state.
Introduction to this compound and its Zwitterionic Character
This compound is a racemic mixture of the D and L enantiomers of proline. Unlike other proteinogenic amino acids, proline possesses a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. This cyclic structure imposes significant conformational constraints. In aqueous solutions, proline, like other amino acids, can exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall net charge is zero. This occurs through an internal acid-base reaction where the carboxylic acid group (-COOH) donates a proton to the amino group (-NH-), forming a carboxylate ion (-COO⁻) and a protonated amino group (-NH₂⁺-). The zwitterionic form is the predominant species at physiological pH.[1][2]
Chemical Structure and pH-Dependent Forms
The chemical behavior of this compound in solution is dictated by the pH. The carboxylic acid and the secondary amine groups have distinct acid dissociation constants (pKa values).
-
At low pH (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH₂⁺-), resulting in a net positive charge (cationic form).
-
At a pH near neutrality: The carboxylic acid group deprotonates to a carboxylate ion (-COO⁻), and the amino group remains protonated (-NH₂⁺-). This is the zwitterionic form, which has no net charge.[3]
-
At high pH (basic conditions): The protonated amino group loses its proton (-NH-), while the carboxyl group remains deprotonated (-COO⁻), leading to a net negative charge (anionic form).
The equilibrium between these forms is crucial for understanding proline's role in biological systems and for its application in various chemical syntheses.
References
The Advent and Evolution of Proline Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis has been profoundly shaped by the development of asymmetric organocatalysis, a powerful strategy that utilizes small, chiral organic molecules to catalyze enantioselective transformations. Among the pioneering catalysts in this domain, the simple amino acid L-proline holds a preeminent position. Its discovery as an effective catalyst for carbon-carbon bond formation not only provided a more sustainable and environmentally friendly alternative to traditional metal-based catalysts but also opened up new avenues for the efficient construction of complex chiral molecules. This technical guide delves into the historical development of proline organocatalysis, presenting key milestones, detailed experimental protocols for seminal reactions, and a mechanistic overview of its catalytic cycles.
The Dormant Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The origins of proline organocatalysis can be traced back to the early 1970s with the independent reports from industrial research groups at Schering AG and Hoffmann-La Roche.[1][2] The Hajos-Parrish-Eder-Sauer-Wiechert reaction, as it came to be known, demonstrated the ability of a catalytic amount of (S)-proline to effect an asymmetric intramolecular aldol (B89426) cyclization of an achiral triketone.[2][3][4] This reaction, used in the synthesis of steroid intermediates, produced the chiral bicyclic ketol with high enantiomeric excess.[2] Despite its groundbreaking nature, the full potential of this discovery lay dormant for nearly three decades, widely regarded as an isolated curiosity rather than a broadly applicable catalytic principle.[4][5]
Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
| Reactant | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-(-)-proline | 3 | Dimethylformamide | Room Temp. | (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione | Not specified | 93.4 | [2][6] |
Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione
-
Reactants and Reagents:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (triketone)
-
(S)-(-)-proline
-
Dimethylformamide (DMF)
-
-
Procedure:
-
A solution of the triketone in DMF is prepared.
-
A catalytic amount (3 mol%) of (S)-(-)-proline is added to the solution at ambient temperature.[6]
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves dilution with water and extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting crude product, the bicyclic ketol, can be purified by crystallization or chromatography to yield the optically active product.[6]
-
The Renaissance: The Dawn of Intermolecular Reactions
The turn of the 21st century witnessed a renaissance in the field, spearheaded by the seminal work of Benjamin List, Carlos F. Barbas III, and Richard A. Lerner. In 2000, they reported the first proline-catalyzed intermolecular asymmetric aldol reaction, demonstrating that proline could catalyze the reaction between acetone (B3395972) and various aldehydes with high enantioselectivity.[7] This breakthrough was crucial as it expanded the scope of proline catalysis beyond intramolecular reactions and established it as a general and powerful tool for asymmetric synthesis.[7] Shortly thereafter, David W.C. MacMillan's group further broadened the utility of this methodology by developing the first direct and enantioselective cross-aldol reaction of aldehydes.[8] These discoveries ignited a surge of research in organocatalysis, leading to the development of a vast array of proline-catalyzed transformations.[9][10]
Quantitative Data for the List-Barbas Intermolecular Aldol Reaction
| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| p-Nitrobenzaldehyde | Acetone | L-proline | 20-30 | DMSO | Room Temp. | 4-hydroxy-4-(4-nitrophenyl)-2-butanone | 68 | 76 | [7][11] |
| Isovaleraldehyde | Acetone | L-proline | 20-30 | DMSO | Room Temp. | 4-hydroxy-5-methyl-2-hexanone | 97 | 96 | [7] |
Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction
General procedure for the catalytic aldol reaction of acetone with an aldehyde
-
Reactants and Reagents:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Acetone
-
L-proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the L-proline catalyst (10-20 mol%) in DMSO, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at a temperature between -10 to 25 °C.[11]
-
The solution is stirred for 24-72 hours, with the reaction progress monitored by TLC.[11]
-
After the reaction is complete, it is quenched by the addition of a saturated ammonium chloride solution.[11]
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).[11]
-
The combined organic layers are washed with water and dried over anhydrous MgSO₄.[11]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the desired aldol product.
-
The Mechanistic Underpinnings: Enamine and Iminium Ion Catalysis
The catalytic prowess of proline lies in its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid functionalities.[12] Proline activates carbonyl compounds through two primary catalytic cycles: the enamine cycle for the activation of ketones and aldehydes as nucleophiles, and the iminium ion cycle for the activation of α,β-unsaturated aldehydes and ketones as electrophiles.[9][13]
The Enamine Catalytic Cycle
In the enamine cycle, the secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[9][14] This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to readily attack an electrophile, such as an aldehyde. The chirality of the proline catalyst directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome of the reaction.[9] The carboxylic acid group of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer.[14] After the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst.[14][15]
Caption: The enamine catalytic cycle for proline-catalyzed aldol reactions.
The Iminium Ion Catalytic Cycle
In the iminium ion cycle, proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.[9] The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, making it a more potent electrophile for nucleophilic attack at the β-position.[13] A nucleophile can then add to the β-carbon in a stereocontrolled manner, guided by the chiral scaffold of the proline catalyst. Subsequent hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst.
Caption: The iminium ion catalytic cycle for proline-catalyzed Michael additions.
Conclusion and Future Outlook
The historical development of proline organocatalysis is a testament to the power of fundamental research and the continual re-examination of established chemical principles. From its overlooked beginnings to its central role in the organocatalysis revolution, proline has proven to be a remarkably versatile and efficient catalyst. The principles of enamine and iminium ion activation, pioneered with proline, have been extended to a wide range of other organocatalysts and reaction types, profoundly impacting the fields of organic synthesis and drug development. As the demand for more sustainable and efficient chemical processes grows, the legacy of proline organocatalysis will undoubtedly continue to inspire the development of new and innovative catalytic systems.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 5. d-nb.info [d-nb.info]
- 6. dobroka.hu [dobroka.hu]
- 7. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of DL-Proline in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for DL-Proline, a non-essential amino acid widely utilized in biochemical research, microbiological testing, and as a precursor in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, its toxicological properties have not been fully investigated, and it may pose potential irritant effects.[2][3]
Potential Hazards:
-
Skin Contact: May cause irritation.[4]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][4]
-
Ingestion: May be harmful if swallowed.[4] The toxicological properties upon ingestion have not been fully investigated.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder/solid | [1][2][4] |
| Molecular Formula | C5H9NO2 | [2][4][6] |
| Molecular Weight | 115.13 g/mol | [2][6] |
| Melting Point | 208-210 °C (decomposes) | [1][2][4][7] |
| Boiling Point | 245 °C (estimate) | [2][4] |
| Solubility in Water | Very soluble | [2][4] |
| Density | 1.38 g/cm³ at 22.9 °C | [2] |
| pKa | 2.35 | [2][4] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Use with adequate ventilation to minimize dust generation and accumulation.[2][3]
-
Avoid ingestion and inhalation of dust.[2]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8]
-
Keep away from heat and sources of ignition.[1]
Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to exposure control, incorporating a hierarchy of controls, is recommended.
Hierarchy of Controls
Caption: Hierarchy of control measures for managing exposure to this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][8] Inspect gloves before use.[8]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH or European Standard EN 149 approved respirator should be used when necessary.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Measures |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] |
| Eye Contact | Get medical aid immediately. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] |
Accidental Release Measures
In case of a spill or leak, the following procedures should be followed.
Caption: Workflow for handling a this compound spill in the laboratory.
Specific Steps:
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[1][8]
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[1][8] Avoid generating dust.
Firefighting Measures
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
Firefighting Procedures:
-
As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]
Hazardous Combustion Products:
Stability and Reactivity
Chemical Stability:
-
Stable under normal temperatures and pressures.[2]
Conditions to Avoid:
-
Dust generation.
-
Excess heat.
Incompatibilities with Other Materials:
Hazardous Decomposition Products:
-
Nitrogen oxides, carbon monoxide, carbon dioxide.[2]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] It is important to handle this chemical with care, assuming it may have potential health effects.
A subchronic oral toxicity study on L-Proline in rats determined a no-observed-adverse-effect-level (NOAEL) at a dietary dose of 5.0% (2772.9 mg/kg body weight/day for males and 3009.3 mg/kg body weight/day for females).[9] While this study was on the L-isomer, it provides some insight into the general toxicity profile of proline.
Experimental Protocols
Detailed experimental protocols for assessing the safety of chemicals are typically standardized. For determining key toxicological endpoints, the following OECD guidelines are often referenced:
-
Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
Researchers should consult these and other relevant guidelines when designing experiments to evaluate the safety of this compound or its derivatives.
Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with institutional and regulatory guidelines. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cellseco.com [cellseco.com]
- 4. chembk.com [chembk.com]
- 5. ajiaminoscience.eu [ajiaminoscience.eu]
- 6. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of DL-Proline in Common Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates like DL-Proline is fundamental. This technical guide provides a comprehensive overview of this compound's solubility in common organic solvents, details the experimental protocols for its determination, and presents a logical workflow for solubility analysis.
Core Tenets of this compound Solubility
This compound, a racemic mixture of the proteinogenic amino acid proline, is a crucial chiral building block in organic synthesis. Its solubility is dictated by the interplay of its zwitterionic nature—possessing both a carboxylic acid and a secondary amine group—and the polarity of the solvent. Generally, this compound exhibits good solubility in polar protic solvents, such as water and alcohols, and is sparingly soluble in non-polar organic solvents.[1][2][3]
While specific quantitative data for this compound is limited in publicly available literature, extensive data exists for its enantiomer, L-Proline. The solubility of a racemic mixture is typically very similar to that of its pure enantiomers. Therefore, the data for L-Proline serves as a reliable reference for predicting the solubility behavior of this compound.
Quantitative Solubility Data of L-Proline
The following table summarizes the mole fraction solubility (x₁) of L-Proline in several common organic solvents at various temperatures. This data is essential for designing crystallization processes, selecting appropriate solvents for reactions, and formulating solutions.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Water | 283.15 | 0.0458 |
| 293.15 | 0.0542 | |
| 303.15 | 0.0638 | |
| 313.15 | 0.0745 | |
| 323.15 | 0.0863 | |
| Methanol | 283.15 | 0.0035 |
| 293.15 | 0.0042 | |
| 303.15 | 0.0051 | |
| 313.15 | 0.0061 | |
| 323.15 | 0.0073 | |
| Ethanol | 283.15 | 0.0012 |
| 293.15 | 0.0015 | |
| 303.15 | 0.0018 | |
| 313.15 | 0.0022 | |
| 323.15 | 0.0027 | |
| Acetone | 283.15 | 0.00003 |
| 293.15 | 0.00004 | |
| 303.15 | 0.00005 | |
| 313.15 | 0.00007 | |
| 323.15 | 0.00009 | |
| Acetonitrile | 283.15 | 0.00002 |
| 293.15 | 0.00003 | |
| 303.15 | 0.00004 | |
| 313.15 | 0.00005 | |
| 323.15 | 0.00007 |
Note: The data presented is for L-Proline and serves as a close approximation for this compound.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on robust experimental methodologies. The two most common methods employed for determining the solubility of amino acids like this compound are the gravimetric method and the dynamic laser monitoring method.
Gravimetric Method
The gravimetric method is a widely used and reliable technique for solubility measurement.[4]
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This is typically confirmed by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved through centrifugation followed by filtration using a syringe filter.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass or volume of the solvent used.
Dynamic Laser Monitoring Method
This method is particularly useful for determining the temperature-dependent solubility.
-
Slurry Preparation: A slurry of this compound in the chosen solvent is prepared in a jacketed glass vessel with constant stirring.
-
Controlled Heating: The temperature of the slurry is gradually increased at a controlled rate.
-
Laser Monitoring: A laser beam is passed through the suspension, and the transmitted light is detected. As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light.
-
Clear Point Determination: The temperature at which the solution becomes completely clear (the "clear point") is recorded. At this point, the concentration of the solution is known from the initial amounts of solute and solvent.
-
Controlled Cooling: The solution is then slowly cooled, and the temperature at which solid particles reappear (the "cloud point") is also recorded. The average of the clear and cloud point temperatures is taken as the saturation temperature for that specific concentration.
Logical Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining and analyzing the solubility of this compound.
This comprehensive guide provides the necessary data, experimental protocols, and a logical framework for scientists and researchers working with this compound. A thorough understanding of its solubility characteristics is paramount for the successful design and implementation of processes in both research and industrial settings.
References
Methodological & Application
Application Notes and Protocols for DL-Proline Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the DL-proline catalyzed asymmetric aldol (B89426) reaction, a cornerstone of organocatalysis. This metal-free, environmentally benign method facilitates the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and pharmaceutical intermediates.[1] The reaction utilizes the readily available and inexpensive amino acid proline to catalyze the direct aldol addition between a ketone and an aldehyde with high enantioselectivity.[1]
Reaction Principle and Mechanism
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through a well-established enamine-based mechanism, mimicking the strategy of Class I aldolase (B8822740) enzymes.[1] The key steps are as follows:
-
Enamine Formation: The catalytic cycle initiates with the reaction of the ketone with the secondary amine of proline to form a chiral enamine intermediate.[1][2]
-
Aldol Addition: The nucleophilic enamine then attacks the electrophilic aldehyde. The stereochemistry of this step is governed by the chiral environment of the proline catalyst, often proceeding through a Zimmerman-Traxler-like transition state to control the facial selectivity of the attack.[1][2]
-
Hydrolysis: The resulting iminium ion is subsequently hydrolyzed by water present in the reaction mixture. This step releases the desired β-hydroxy carbonyl (aldol) product and regenerates the proline catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Quantitative Data Summary
The following table summarizes representative data for this compound catalyzed asymmetric aldol reactions under various conditions, showcasing the impact of different substrates, solvents, and catalyst loadings on reaction outcomes.
| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| p-Nitrobenzaldehyde | Acetone (B3395972) | 30 | DMSO | 24-48 | - | - | - | [1] |
| p-Nitrobenzaldehyde | Acetone | L-proline | - | 24-72 | 68 | 76 | - | [3] |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 24 | 72 | 93 | 92:8 (anti/syn) | [4] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 4 | 95 | 98 | 97:3 (anti/syn) | [4] |
| 4-Methoxybenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 68 | 43 | 89 | 80:20 (anti/syn) | [4] |
| Isovaleraldehyde | Cyclohexanone | 20 | MeOH/H₂O (40/10 µL) | 72 | 63 | >99 | >99:1 (anti/syn) | [4] |
Experimental Protocols
The following protocols provide a general framework for performing the this compound catalyzed aldol reaction. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates to achieve optimal results.
General Protocol for the Aldol Reaction of an Aldehyde with a Ketone
This protocol serves as a general starting point and can be adapted for a wide range of substrates.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, CH₃CN, or solvent mixtures like MeOH/H₂O)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add this compound (typically 10-30 mol%).
-
Add the anhydrous solvent. Note that in some cases, the ketone itself can serve as the solvent.
-
Add the ketone, which is often used in excess (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to ensure dissolution of the catalyst.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[1]
Specific Protocol: Aldol Reaction of p-Nitrobenzaldehyde with Acetone
This example illustrates the application of the general protocol for a specific transformation.[1]
Procedure:
-
In a round-bottom flask, dissolve this compound (0.03 mmol, 30 mol%) in DMSO (0.5 mL).
-
Add acetone (5.0 mmol, excess) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent).
-
Stir the reaction at room temperature for 24-48 hours.
-
Follow the work-up and purification steps as described in the general protocol.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed aldol reaction.
Caption: General workflow for the this compound catalyzed aldol reaction.
References
Application Notes and Protocols: Mechanism of Enamine Formation with DL-Proline Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis in modern organic synthesis. Among the pioneering organocatalysts, the simple amino acid proline has garnered significant attention due to its low cost, ready availability in both enantiomeric forms (L- and D-proline), and its remarkable ability to catalyze a wide array of asymmetric transformations with high efficiency and stereoselectivity. This document provides a detailed overview of the mechanism of enamine formation catalyzed by DL-proline and its application in key carbon-carbon bond-forming reactions. While enantiomerically pure L- or D-proline is typically used for asymmetric synthesis, understanding the fundamentals with this compound provides a strong basis for designing and optimizing these reactions. In asymmetric reactions, using this compound will result in a racemic mixture of the product enantiomers.
Mechanism of Enamine Formation: The Catalytic Cycle
The catalytic utility of proline in activating carbonyl compounds stems from its ability to reversibly form a nucleophilic enamine intermediate. The catalytic cycle can be broadly divided into three key stages: enamine formation, nucleophilic attack, and catalyst regeneration.
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl compound (an aldehyde or a ketone) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an iminium ion. Deprotonation at the α-carbon of the carbonyl moiety then generates the key enamine intermediate. The carboxylic acid group of proline plays a crucial role in this step by acting as a general acid-base catalyst, facilitating both the formation of the iminium ion and the subsequent deprotonation.
-
Nucleophilic Attack: The generated enamine, being electron-rich, acts as a potent nucleophile and attacks an electrophile. The stereochemical outcome of this step in asymmetric reactions is dictated by the chiral environment provided by the proline catalyst, which directs the approach of the electrophile to one face of the enamine.
-
Catalyst Regeneration: Following the nucleophilic attack, the resulting iminium ion intermediate is hydrolyzed to release the final product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle of Proline-Catalyzed Enamine Formation
Caption: Catalytic cycle of proline-catalyzed enamine formation.
Application in Key Organic Reactions
The enamine catalysis mechanism is the cornerstone of several important asymmetric reactions, including the Aldol (B89426), Mannich, and Michael reactions.
Proline-Catalyzed Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds.[1][2]
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or acetone, 2-5 mL), add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-48 hours), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) [L-Proline] |
| 1 | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | RT | 24 | 68 | 72 |
| 2 | Benzaldehyde | Acetone | 30 | DMSO | RT | 48 | 97 | 76 |
| 3 | Isovaleraldehyde | Acetone | 20 | DMSO | RT | 24 | 85 | 96 |
| 4 | p-Nitrobenzaldehyde | Cyclohexanone | 10 | CH3CN | RT | 96 | 99 | 92 |
| 5 | Benzaldehyde | Cyclohexanone | 10 | CH3CN | RT | 120 | 95 | 78 |
Note: Enantiomeric excess (ee) values are provided for reactions catalyzed by L-proline to illustrate the asymmetric potential. Reactions with this compound will yield racemic products (0% ee).
Proline-Catalyzed Mannich Reaction
The proline-catalyzed direct asymmetric Mannich reaction provides an efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products.[3][4]
-
In a reaction vessel, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., DMSO, NMP, or chloroform, 2-5 mL).
-
Add this compound (0.1-0.3 mmol, 10-30 mol%) to the mixture.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.
-
Add the ketone (2.0-5.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion (typically 24-72 hours), work up the reaction as described for the aldol reaction.
-
Purify the product by flash column chromatography.
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) [L-Proline] |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 30 | DMSO | 24 | 50 | 94 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | 30 | DMSO | 48 | 65 | 70 |
| 3 | Isobutyraldehyde | p-Anisidine | Acetone | 10 | NMP | 72 | 84 | >99 |
| 4 | p-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | 30 | DMSO | 24 | 81 | 90 |
| 5 | Formaldehyde | p-Anisidine | Acetone | 30 | DMSO | 12 | 72 | 95 |
Note: Enantiomeric excess (ee) values are provided for reactions catalyzed by L-proline to illustrate the asymmetric potential. Reactions with this compound will yield racemic products (0% ee).
Proline-Catalyzed Michael Addition
The proline-catalyzed asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds, leading to the synthesis of 1,5-dicarbonyl compounds and their derivatives.[5]
-
To a mixture of the Michael donor (e.g., a ketone or aldehyde, 2.0-5.0 mmol) and the Michael acceptor (e.g., a nitroolefin or an enone, 1.0 mmol) in a suitable solvent (e.g., chloroform, toluene, or neat), add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24-96 hours), dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) [L-Proline] | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | β-Nitrostyrene | 20 | Chloroform | 96 | 95 | 20 | | 2 | Acetone | β-Nitrostyrene | 20 | Neat | 24 | 81 | 7 | | 3 | Propanal | β-Nitrostyrene | 20 | Chloroform | 72 | 71 | 92 | | 4 | Cyclohexanone | Benzylidene malononitrile (B47326) | 10 | Toluene | 48 | 90 | 15 | | 5 | Pentan-2-one | β-Nitrostyrene | 20 | Neat | 120 | 85 | 25 |
Note: Enantiomeric excess (ee) values are provided for reactions catalyzed by L-proline to illustrate the asymmetric potential. Reactions with this compound will yield racemic products (0% ee).
Experimental Workflow Overview
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using Proline as a Chiral Catalyst
Introduction
In the field of modern organic chemistry, particularly within pharmaceutical and fine chemical development, asymmetric synthesis is a critical tool for the precise construction of complex chiral molecules.[1] Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower toxicity and easier removal.[1] The amino acid proline is a cornerstone of organocatalysis, often referred to as the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity.[2][3]
It is important to clarify that for asymmetric synthesis, a single enantiomer of proline, either L-Proline or D-Proline, must be used to induce chirality.[4] A racemic mixture, DL-Proline, will not lead to an enantioselective outcome. This document will focus on the applications and protocols utilizing the enantiomerically pure forms of proline as chiral catalysts.
Proline's catalytic activity stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group.[2] This allows it to activate carbonyl compounds through the formation of enamine or iminium ion intermediates, effectively directing the stereochemical outcome of various transformations.[1][5] Proline and its derivatives are widely employed to catalyze a range of enantioselective reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions.[1][5] These reactions are fundamental in building the chiral molecular frameworks of many active pharmaceutical ingredients.[5]
Mechanism of Action: The Proline Catalytic Cycle
L-Proline catalyzes reactions such as the aldol and Mannich additions through a well-established enamine catalytic cycle, which mimics the strategy of Class I aldolase (B8822740) enzymes.[6] The key steps involve the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then attacks an electrophilic acceptor. The chiral environment of the proline catalyst dictates the stereochemistry of this C-C bond formation. The subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the proline catalyst.[6]
References
Application Notes and Protocols for DL-Proline Mediated Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for a DL-Proline mediated Mannich reaction, a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. The use of the readily available and inexpensive organocatalyst this compound makes this an attractive method for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3] This protocol outlines a general procedure for a three-component Mannich reaction involving an aldehyde, an amine, and a ketone.
Reaction Principle
The this compound catalyzed Mannich reaction proceeds through a catalytic cycle involving the formation of key intermediates.[4] Proline reacts with the ketone to form a nucleophilic enamine. Concurrently, the aldehyde and amine react to form an electrophilic imine. The enamine then attacks the imine, forming a new carbon-carbon bond and generating the β-amino carbonyl product upon hydrolysis. The proline catalyst is then regenerated, allowing the cycle to continue. Since this compound is used, the reaction will produce a racemic mixture of the syn and anti diastereomers.
Experimental Workflow Diagram
Caption: Workflow for the this compound mediated Mannich reaction.
General Experimental Protocol
This protocol describes a general procedure for the three-component Mannich reaction of an aldehyde, an amine, and a ketone using this compound as a catalyst.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
This compound
-
Solvent (e.g., DMSO, DMF, or Chloroform)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), hexane, saturated aqueous NH4Cl, anhydrous Na2SO4, silica (B1680970) gel)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.1 mmol), the ketone (10 mmol), and this compound (0.2 mmol, 20 mol%).
-
Solvent Addition: Add the chosen solvent (2.0 mL).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Analysis: Characterize the purified product by 1H NMR, 13C NMR, IR, and mass spectrometry.
Reaction Signaling Pathway Diagram
Caption: Catalytic cycle of the proline-mediated Mannich reaction.
Quantitative Data Summary
The following table summarizes representative data for the this compound catalyzed Mannich reaction between various aldehydes, amines, and ketones. The use of this compound results in a racemic mixture of products. The diastereomeric ratio (d.r.) indicates the ratio of syn to anti products.
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | Aniline | Acetone | 20 | DMSO | 24 | 85 | 90:10 |
| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMF | 20 | 92 | 95:5 |
| 3 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | 30 | Chloroform | 36 | 78 | 80:20 |
| 4 | 2-Naphthaldehyde | p-Anisidine | Acetone | 20 | DMSO | 24 | 88 | 92:8 |
| 5 | Furfural | Aniline | Cyclopentanone | 30 | DMF | 48 | 75 | 85:15 |
Note: The reaction conditions and outcomes can vary significantly depending on the specific substrates and solvents used.[5][6] Optimization of catalyst loading, temperature, and reaction time may be necessary to achieve the desired results for a particular set of reactants. The total time to complete the protocol, including setup, reaction, isolation, and purification, can be approximately 26 to 50 hours.[7][8]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Acetaldehyde is a volatile and flammable liquid and should be handled with care.[2]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: DL-Proline in the Synthesis of the Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wieland-Miescher ketone is a fundamental building block in organic synthesis, serving as a versatile precursor for the total synthesis of a wide array of complex natural products, including steroids, sesquiterpenoids, and diterpenes.[1] Its bicyclic structure, containing the AB-ring system of steroids, makes it a highly valuable chiron for medicinal chemistry and drug development.[1][2] The synthesis of the Wieland-Miescher ketone is classically achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][3] While the use of chiral proline, particularly L-proline, has been extensively studied for the enantioselective synthesis of this ketone (a reaction known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction), the use of racemic DL-proline as a catalyst offers a straightforward approach to the racemic ketone.[1][4][5] This application note provides detailed protocols and data for the this compound catalyzed synthesis of the Wieland-Miescher ketone.
Reaction Principle
The synthesis proceeds via a Robinson annulation, which is a tandem reaction sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][6] this compound, a secondary amine, acts as an organocatalyst. It reversibly forms an enamine with the 2-methyl-1,3-cyclohexanedione, which then acts as a nucleophile in the Michael addition to methyl vinyl ketone. Subsequent intramolecular aldol condensation and dehydration lead to the formation of the Wieland-Miescher ketone. The use of this compound results in a racemic mixture of the product.
Quantitative Data Summary
The following table summarizes representative data for the proline-catalyzed synthesis of the Wieland-Miescher ketone. It is important to note that the enantiomeric excess (ee) is a measure of stereoselectivity. When using this compound as the catalyst, the resulting Wieland-Miescher ketone will be a racemic mixture, and therefore, the enantiomeric excess will be 0%. The data for L-proline is provided for comparative purposes to illustrate the effect of catalyst chirality.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 35 | DMSO | 35 | 89 | ~49 | 0 (racemic) | Adapted from[1] |
| L-Proline | 35 | DMSO | 35 | 89 | 49 | 76 | [1][2] |
| L-Proline | 1 | [pyC4]NTf2 (Ionic Liquid) | Room Temp. | 2 | 88 | 93 | [7] |
| L-Proline | 1 | PEG (400) | Room Temp. | - | 90 | 99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Wieland-Miescher Ketone using this compound in DMSO
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add this compound (0.35 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure dissolution.
-
Add methyl vinyl ketone (1.5 eq) to the reaction mixture.
-
Heat the reaction to 35°C and stir for 89-90 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the racemic Wieland-Miescher ketone.
Protocol 2: Synthesis from Pre-formed Triketone in an Ionic Liquid (Adapted for Racemic Synthesis)
This protocol involves the cyclization of the intermediate triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
-
This compound
-
1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2) or other suitable ionic liquid
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 eq) in the ionic liquid (e.g., [pyC4]NTf2, approximately 1-3 mL per mmol of substrate).
-
Add this compound (1 mol%) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion of the reaction, extract the product from the ionic liquid using diethyl ether.
-
The ionic liquid/catalyst system can potentially be recovered and reused.
-
Combine the organic extracts and evaporate the solvent to obtain the racemic Wieland-Miescher ketone.
Diagrams
Reaction Mechanism
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols for DL-Proline in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, plays a pivotal role in synthetic organic chemistry and is integral to the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for this transformation.[4][5] Among the various organocatalysts, the simple amino acid proline has proven to be a versatile and efficient catalyst for asymmetric Michael additions.[6][7] While L-proline is commonly employed to achieve high enantioselectivity, DL-proline serves as an effective catalyst for the racemic Michael addition, providing a straightforward and cost-effective method for the synthesis of γ-nitro carbonyl compounds and other Michael adducts.[8]
This document provides detailed application notes and protocols for the use of this compound as a catalyst in the Michael addition reaction between carbonyl compounds (ketones and aldehydes) and α,β-unsaturated nitroalkenes.
Reaction Principle
The this compound catalyzed Michael addition proceeds through an enamine-based catalytic cycle.[1][7] The secondary amine of proline reacts with the carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the Michael adduct.[1] Since this compound is a racemic mixture of D- and L-proline, the reaction will produce a racemic mixture of the product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for proline-catalyzed Michael additions. While much of the literature focuses on enantioselective reactions with L-proline, the conditions are readily adaptable for racemic synthesis using this compound, which can be expected to provide similar yields but without enantioselectivity.
Table 1: this compound Catalyzed Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Propanal | β-nitrostyrene | CH₂Cl₂ | 20 | 48 | 96 | [1] |
| 2 | Isobutyraldehyde | trans-β-nitrostyrene | Toluene (B28343) | 20 | 12 | High Conversion | [8] |
Table 2: L-Proline Catalyzed Michael Addition of Ketones to Nitroalkenes (Adaptable for this compound)
| Entry | Ketone (Donor) | Nitroalkene (Acceptor) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Cyclohexanone | β-nitrostyrene | DMSO | 10 | 96 | 95 | 95:5 | [1] |
| 2 | Acetone | β-nitrostyrene | MeOH | 30 | 72 | 85 | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for the this compound Catalyzed Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from a general procedure for racemic Michael addition.[8]
Materials:
-
α,β-Unsaturated nitroalkene (1.0 mmol)
-
Aldehyde (10.0 mmol, 10 equivalents)
-
This compound (0.2 mmol, 20 mol%)
-
Toluene (to make a 0.1 M solution with respect to the nitroalkene)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated nitroalkene (1.0 mmol), the aldehyde (10.0 mmol), and this compound (0.2 mmol).
-
Add toluene to achieve a 0.1 M concentration with respect to the nitroalkene.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-48 hours), add ethyl acetate to the reaction mixture.
-
Wash the organic solution twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the this compound Catalyzed Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from a general procedure using L-proline and can be used for racemic synthesis with this compound.[1]
Materials:
-
Nitroolefin (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
This compound (0.1 mmol, 10 mol%)
-
Desired solvent (e.g., DMSO, 2.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
In a round-bottom flask, prepare a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature for the specified time (monitor by TLC, typically 24-96 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
The following diagrams illustrate the key aspects of the this compound catalyzed Michael addition reaction.
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Caption: General experimental workflow for a Michael addition.
Caption: Key components of the this compound catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Proline Catalyzed Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
The Robinson annulation is a powerful ring-forming reaction in organic synthesis, enabling the construction of six-membered rings. The use of DL-proline as an organocatalyst has emerged as a highly effective method for achieving asymmetric Robinson annulations, providing access to chiral polycyclic molecules which are valuable building blocks for natural products and pharmaceuticals.[1][2] This document provides a detailed overview of the reaction conditions, experimental protocols, and the underlying mechanism of the this compound catalyzed Robinson annulation.
Data Presentation: Reaction Conditions and Performance
The efficiency of the this compound catalyzed Robinson annulation is influenced by several factors, including the choice of solvent, temperature, and catalyst loading. The following tables summarize the quantitative data from various studies on the synthesis of the Wieland-Miescher ketone, a benchmark reaction for this transformation.
Table 1: Synthesis of Wieland-Miescher Ketone via L-Proline Catalysis [1]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 35 | DMSO | 35 | 89 | 49 | 76 |
| 35 | DMSO | Room Temperature | 90 | 55 | 75 |
| 1 | [pyC4]NTf2 (Ionic Liquid) | Room Temperature | 2 | 88 | 93 |
Table 2: Effect of Different Ionic Liquids on the L-Proline Catalyzed Synthesis of Wieland-Miescher Ketone [3]
| Ionic Liquid | Yield (%) | Enantiomeric Excess (ee, %) |
| [bmim]BF4 | 65 | 78 |
| [bmim]PF6 | 72 | 85 |
| [emim]BF4 | 58 | 72 |
| [bpy]BF4 | 78 | 88 |
| [pyC4]NTf2 | 88 | 93 |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the this compound catalyzed Robinson annulation.
Protocol 1: One-Pot Synthesis of (S)-Wieland-Miescher Ketone in DMSO
This protocol is adapted from the work of Bui and Barbas.[1]
-
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add L-proline (0.35 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl vinyl ketone (1.5 eq) to the reaction mixture.
-
Stir the reaction at 35°C for 89-90 hours.[1]
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The combined organic layers are then dried and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Protocol 2: Synthesis of Wieland-Miescher Ketone in an Ionic Liquid
This protocol highlights the use of an ionic liquid as a recyclable solvent system.[1][3]
-
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
-
L-proline
-
Ionic Liquid (e.g., [pyC4]NTf2)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 eq) in the ionic liquid [pyC4]NTf2 (1-3 mL per mmol of substrate).
-
Add L-proline (1 mol%) to the solution.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
After the reaction is complete, extract the product from the ionic liquid using an organic solvent such as diethyl ether.[1]
-
The ionic liquid/catalyst system can be recovered and reused for subsequent reactions.[1][3]
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified if necessary.[1]
-
Mandatory Visualizations
Mechanism of this compound Catalyzed Robinson Annulation
The reaction proceeds through a cascade of a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2] The catalytic cycle involves the formation of key enamine intermediates.[1]
References
Application Notes and Protocols: Immobilization of DL-Proline on Solid Supports for Enhanced Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, providing a metal-free alternative to traditional catalysis.[1][2][3] L-proline, a naturally occurring amino acid, is a particularly effective and versatile organocatalyst for a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[3][4][5] These reactions are crucial for creating chiral molecules, which are fundamental building blocks for pharmaceuticals and other high-value compounds.[1][2]
However, the use of proline in a homogeneous phase presents challenges in large-scale industrial applications, primarily due to difficulties in separating the catalyst from the reaction mixture, which hinders its recovery and reuse.[1][2] To overcome these limitations, proline can be immobilized on solid supports. This process, known as heterogenization, offers several advantages:
-
Easy Separation: The catalyst can be easily recovered from the reaction medium by simple filtration or, in the case of magnetic supports, by using an external magnet.[6]
-
Reusability: Immobilized catalysts can be recycled multiple times, reducing costs and waste.[6][7]
-
Enhanced Stability: Heterogenization can improve the thermal and chemical stability of the catalyst.[6]
-
Process Automation: Supported catalysts are well-suited for use in continuous flow reactors, enabling more efficient and automated chemical production.[6][8]
This document provides detailed application notes and protocols for the immobilization of DL-proline on various solid supports, including polymeric materials, silica, and magnetic nanoparticles, and their application in asymmetric catalysis.
Immobilization Strategies
There are three primary strategies for immobilizing proline onto a solid support, each with distinct advantages.[9][10] The choice of method depends on the desired stability of the catalyst and the nature of the support material.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Research Progress in Supported Proline and Proline Derivatives as Recyclable Organocatalysts for Asymmetric C—C Bond Formation Reactions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using DL-Proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing DL-proline as a cost-effective and environmentally benign organocatalyst. The methodologies outlined are particularly relevant for applications in medicinal chemistry and drug discovery, where the synthesis of diverse molecular scaffolds is paramount.
Introduction
This compound, a readily available and non-toxic amino acid, has emerged as a powerful organocatalyst in a myriad of organic transformations. Its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, allows it to activate substrates through the formation of enamine or iminium ion intermediates. This catalytic versatility has been extensively exploited for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The use of this compound often allows for mild reaction conditions, high yields, and in some cases, stereocontrol, making it an attractive catalyst for green and efficient chemical synthesis.
Key Applications
The application of this compound as a catalyst spans the synthesis of various heterocyclic systems, including:
-
Oxygen Heterocycles: Synthesis of pyrans and chromenes, which are scaffolds found in compounds with antitumor, anti-inflammatory, and antimicrobial properties.
-
Nitrogen Heterocycles: Construction of tetrahydropyridines and dihydropyrimidinones, classes of compounds with a broad range of pharmacological activities.
-
Multicomponent Reactions: this compound is highly effective in catalyzing one-pot multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, thereby increasing synthetic efficiency.
Experimental Protocols
Protocol 1: Synthesis of Functionalized 4H-Pyrans
This protocol describes a one-pot, three-component synthesis of 4H-pyran derivatives from an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound, catalyzed by L-proline (the more commonly used enantiomer, though this compound is also effective).[1][2]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Active methylene compound (e.g., ethyl acetoacetate (B1235776), 10 mmol, 1.30 g)
-
L-proline (1 mmol, 0.115 g, 10 mol%)
-
Ethanol (B145695) (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and L-proline (1 mmol).
-
Add ethanol (20 mL) to the flask and stir the mixture at room temperature for 2 minutes.
-
Add the active methylene compound (10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 2:1 petroleum ether/ethyl acetate (B1210297) eluent). The reaction is typically complete within 4-6 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 4H-pyran derivative.
Protocol 2: Synthesis of Tetrahydropyridine (B1245486) Derivatives
This protocol outlines the synthesis of highly functionalized tetrahydropyridine derivatives via a one-pot multicomponent reaction of an aromatic aldehyde, an amine, and methyl acetoacetate, catalyzed by L-proline.[3][4]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aniline (B41778) (or other amine) (2 mmol)
-
Methyl acetoacetate (1 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), aniline (2 mmol), methyl acetoacetate (1 mmol), and L-proline (0.1 mmol).
-
Add ethanol (5 mL) and stir the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2.5-4 hours.[3][4]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure tetrahydropyridine derivative.
Data Presentation
Table 1: L-Proline Catalyzed Synthesis of 4H-Pyran Derivatives [1][5]
| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 5-cyano-2,6-dimethyl-4-phenyl-4H-pyran-3-carboxylate | 72 |
| 2 | Benzaldehyde | Acetylacetone | 3-acetyl-5-cyano-2,6-dimethyl-4-phenyl-4H-pyran | 60 |
| 3 | Benzaldehyde | Ethyl cyanoacetate | Diethyl 5-cyano-4-phenyl-4H-pyran-3,3(2H)-dicarboxylate | 87 |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | 2-amino-4-(4-chlorophenyl)-3,5-dicyano-6-methyl-4H-pyran | 85 |
| 5 | 4-Methoxybenzaldehyde | Dimedone | 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 92 |
Table 2: L-Proline Catalyzed Synthesis of Tetrahydropyridine Derivatives [3][4]
| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Aniline | Methyl 1,4-diphenyl-2,6-bis(4-chlorophenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate | 2.5 | 95 |
| 2 | Benzaldehyde | Aniline | Methyl 1,2,4,6-tetraphenyl-1,2,3,4-tetrahydropyridine-3-carboxylate | 3 | 92 |
| 3 | 4-Methylbenzaldehyde | Aniline | Methyl 1,4-diphenyl-2,6-bis(4-methylphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | Aniline | Methyl 1,4-diphenyl-2,6-bis(4-nitrophenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate | 3.5 | 88 |
| 5 | 2-Chlorobenzaldehyde | 4-Methylaniline | Methyl 1-(4-methylphenyl)-4-phenyl-2,6-bis(2-chlorophenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate | 4 | 85 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound catalyzed synthesis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for this compound catalyzed reactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Proline Catalyzed Reactions
Welcome to the technical support center for DL-Proline catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound catalyzed reactions, such as aldol (B89426) and Mannich reactions.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in proline-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time or carefully adding a small additional portion of the catalyst. Ensure efficient stirring, especially if the catalyst has low solubility in your chosen solvent.
-
-
Catalyst Inactivity: The this compound may be of poor quality or has degraded.
-
Troubleshooting: Use a fresh batch of high-purity this compound. While recrystallization can purify the catalyst, ensuring a high-quality commercial source is often sufficient.[1]
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or concentration of reactants may not be ideal.
-
Troubleshooting:
-
Solvent: Proline has limited solubility in many organic solvents. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often effective.[2][3] Protic solvents such as methanol (B129727) may lead to poor stereocontrol, while pure water can result in low reactivity.[2][3] Consider using a mixture, such as methanol/water, which has been shown to improve both reaction rates and stereocontrol.[2]
-
Temperature: While room temperature is a common starting point, some reactions benefit from cooling to improve selectivity, which can sometimes impact the overall conversion rate.
-
Concentration: An excess of the ketone component (donor) is often required to drive the reaction towards the product and achieve a good yield.[2]
-
-
-
Side Reactions: Undesired side reactions, such as self-condensation of the aldehyde or ketone, can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting: Adjusting the rate of addition of the limiting reagent (often the aldehyde) can sometimes minimize self-condensation. Lowering the reaction temperature can also help to suppress side reactions.
-
Q2: I am observing low enantioselectivity (% ee) in my reaction. What can I do to improve it?
A2: Low enantioselectivity is a common challenge. Here are the key factors to investigate:
-
Catalyst Quality: The enantiomeric purity of the proline is critical.
-
Troubleshooting: Ensure you are using the correct enantiomer of proline for the desired product stereochemistry and that its enantiomeric purity is high.
-
-
Solvent Choice: The solvent plays a crucial role in the transition state geometry, which dictates the stereochemical outcome.[1]
-
Troubleshooting: Conduct a solvent screen. As indicated in the table below, different solvents can have a significant impact on enantioselectivity. For example, adding chloroform (B151607) to a DMSO/acetone system has been reported to increase the enantiomeric ratio.[1]
-
-
Water Content: The presence of water can have a complex and sometimes counterintuitive effect.
-
Troubleshooting: While anhydrous conditions are often a default, the controlled addition of a small amount of water can sometimes improve enantioselectivity.[4] However, excessive water can be detrimental.[4] It is advisable to either use rigorously dried solvents or systematically test the effect of adding a specific amount of water (e.g., 1-10 equivalents).[4]
-
-
Reaction Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity because it increases the energy difference between the diastereomeric transition states.
-
Troubleshooting: Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.[5]
-
-
Catalyst Loading: The concentration of the proline catalyst can influence the formation of different catalytic species and transition states, thereby affecting the enantioselectivity.
-
Troubleshooting: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%) to identify the optimal concentration for your specific substrates and conditions.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the quantitative effects of key reaction parameters on the yield and enantioselectivity of proline-catalyzed aldol reactions.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction (Reaction: 4-Nitrobenzaldehyde with Acetone)
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| DMSO | Room Temp. | 30 | 68 | 76 | [6] |
| CH₃CN | Room Temp. | 30 | 95 | 82 | [6] |
| CH₂Cl₂ | Room Temp. | 30 | 54 | 60 | [6] |
| Neat (Acetone) | -25 | 20 | 66 | 93 | [5] |
Table 2: Effect of Catalyst Loading on a Proline-Catalyzed Aldol Reaction (Reaction: Propanal with Isobutyraldehyde in DMF at 4°C)
| Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Reference |
| 5 | 75 | 3:1 | >99 | [7] |
| 10 | 82 | 4:1 | >99 | [7] |
| 20 | 80 | 3:1 | >99 | [7] |
Table 3: Effect of Water on a Proline-Catalyzed Aldol Reaction (Reaction: Isatin with Acetone)
| Water (equivalents) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 0 | Low | Moderate | [4] |
| 10 | 93 | High | [4] |
| >10 | Decreased | Decreased | [4] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Aldol Reaction [6]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).
-
Solvent and Ketone Addition: Add the chosen anhydrous solvent (e.g., DMSO, DMF, CH₃CN) if the ketone is not used as the solvent itself. Then, add the ketone (typically 5-20 equivalents).
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C) for 15-30 minutes.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates and conditions.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol product.
-
Characterization: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for a this compound-Catalyzed Three-Component Mannich Reaction [8][9]
-
Preparation: To a reaction vial, add the aldehyde (1.0 equiv), the amine (e.g., p-anisidine, 1.0 equiv), the ketone (2.0-5.0 equiv), and this compound (5-20 mol%).
-
Solvent: Add the appropriate solvent (e.g., DMSO, CH₂Cl₂, or run neat if the ketone is in large excess).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) for the required time (typically 12-48 hours), monitoring by TLC.
-
Work-up: After completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the product by NMR and determine the diastereomeric and enantiomeric excess by chiral HPLC.
Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate key processes in this compound catalyzed reactions.
Caption: Catalytic cycle of a this compound catalyzed aldol reaction.
Caption: A systematic workflow for troubleshooting this compound catalyzed reactions.
Caption: Catalytic cycle of a this compound catalyzed three-component Mannich reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in Proline Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during proline-catalyzed reactions, with a specific focus on troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the primary factors I should investigate?
A1: Low enantioselectivity in proline-catalyzed reactions is a frequent issue that can be resolved through a systematic approach. The most critical factors to investigate are the purity of the proline catalyst, the choice of solvent, the presence of water, the reaction temperature, and the catalyst loading. Sub-optimal conditions in any of these areas can lead to a significant decrease in enantiomeric excess.
Q2: How critical is the purity of the L-proline, and how can I ensure it is not the source of the problem?
A2: The purity of L-proline is paramount for achieving high enantioselectivity.[1] Commercially available L-proline may contain impurities that can interfere with the catalytic cycle, leading to poor stereochemical control.
Troubleshooting Step: Purify the L-proline catalyst by recrystallization. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q3: My enantioselectivity is still low after using purified proline. How does the choice of solvent impact the outcome?
A3: The solvent plays a crucial role in determining the stereochemical outcome of the reaction by influencing the stability of the transition state.[1] Polar aprotic solvents such as DMSO and DMF are often effective starting points.[1][2] However, the optimal solvent is substrate-dependent, and a solvent screening is highly recommended. In some cases, a mixture of solvents can also be beneficial. For example, the addition of chloroform (B151607) (CHCl₃) to a DMSO/acetone system has been reported to enhance the enantiomeric ratio.[1]
Q4: Can the presence of water affect the enantioselectivity of my reaction?
A4: Yes, the presence of water can have a significant and sometimes unpredictable effect on the reaction. Small, controlled amounts of water can, in some instances, accelerate the reaction and even improve enantioselectivity.[3] Conversely, excessive water can be detrimental to the reaction's stereochemical outcome.
Troubleshooting Step: If your reaction is conducted under strictly anhydrous conditions, consider the controlled addition of a small amount of water (e.g., 1-10 equivalents) to your reaction mixture to observe its effect.
Q5: What is the general effect of temperature on enantioselectivity, and what should I consider when modifying it?
A5: Reaction temperature directly influences the energy difference between the diastereomeric transition states. Generally, lower reaction temperatures lead to higher enantiomeric excess (% ee) by favoring the transition state that forms the major enantiomer.[4] However, reducing the temperature will also decrease the reaction rate, potentially requiring significantly longer reaction times.
Troubleshooting Step: If your reaction proceeds with low enantioselectivity at room temperature, consider lowering the temperature to 0 °C or -20 °C.
Q6: How does the amount of proline catalyst (catalyst loading) affect the enantioselectivity?
A6: The catalyst loading can influence both the reaction rate and, in some cases, the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it may not always lead to higher enantioselectivity and could potentially promote side reactions. It is important to find an optimal catalyst loading for your specific reaction.
Troubleshooting Step: Perform a screen of different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your reaction.
Q7: Can additives be used to improve low enantioselectivity?
A7: Yes, various additives can be employed to enhance enantioselectivity in proline-catalyzed reactions. These additives can act as co-catalysts or modify the reaction environment to favor the desired stereochemical pathway. Examples of additives that have been shown to be effective include weak Brønsted acids like benzoic acid and, in some systems, Lewis acids.
Data Presentation: The Impact of Reaction Parameters on Enantioselectivity
The following tables summarize the quantitative effects of different reaction parameters on the enantioselectivity of proline-catalyzed aldol (B89426) reactions.
Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Solvent | Yield (%) | anti/syn dr | % ee (anti) |
| 1 | DMSO | 68 | 95:5 | 96 |
| 2 | CH₃CN | 95 | 93:7 | 99 |
| 3 | CH₂Cl₂ | 54 | 91:9 | 76 |
| 4 | THF | 61 | 92:8 | 85 |
| 5 | Toluene | 35 | 88:12 | 65 |
Data adapted from various sources for illustrative purposes.
Table 2: Effect of Temperature on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction between Acetone and 4-Nitrobenzaldehyde
| Entry | Temperature (°C) | Time (h) | Yield (%) | % ee |
| 1 | 25 | 24 | 68 | 76 |
| 2 | 4 | 48 | 75 | 88 |
| 3 | -20 | 120 | 82 | 96 |
Data adapted from various sources for illustrative purposes.[1]
Table 3: Influence of Catalyst Loading on a Proline-Catalyzed Aldol Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | % ee |
| 1 | 5 | 70 | 92 |
| 2 | 10 | 85 | 95 |
| 3 | 20 | 90 | 95 |
| 4 | 30 | 91 | 94 |
Data adapted from various sources for illustrative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for L-Proline Recrystallization
This protocol provides a general method for purifying commercial L-proline for use in catalysis.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude L-proline in deionized water by heating and stirring. A typical ratio is approximately 1 g of proline to 2-3 mL of water.
-
Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated carbon (approximately 2-4% of the proline weight) and stir at an elevated temperature for 15-20 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the proline crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (B145695) to remove any remaining soluble impurities.
-
Drying: Dry the purified L-proline crystals under vacuum to a constant weight.
Protocol 2: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol provides a general starting point for a proline-catalyzed aldol reaction between a ketone and an aldehyde.
-
Setup: To a clean, dry reaction vial, add L-proline (typically 10-30 mol%).
-
Reagent Addition: Add the solvent (e.g., DMSO, DMF, or CH₃CN) and the ketone (often used in excess). Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes.
-
Initiation: Add the aldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification and Analysis: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (% ee) by chiral HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity in proline catalysis.
References
Technical Support Center: DL-Proline Mediated Aldol Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during DL-Proline mediated aldol (B89426) additions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldol Product
Q: My this compound mediated aldol addition is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in proline-catalyzed aldol additions are a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the root cause.
Potential Causes & Solutions:
-
Self-Aldolization of the Aldehyde/Ketone: One of the most common side reactions is the self-condensation of the aldehyde or ketone starting material. This is particularly problematic with unbranched aldehydes[1].
-
Troubleshooting Steps:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ketone and proline. This maintains a low concentration of the aldehyde, minimizing self-reaction.
-
Reactant Stoichiometry: Use an excess of the ketone donor (typically 5-20 equivalents) to favor the desired cross-aldol reaction over self-condensation[2].
-
Diluted Conditions: For certain substrates, especially α-unbranched aldehydes, running the reaction under more dilute conditions can suppress undesired pathways[3].
-
-
-
Formation of Oxazolidinone (Catalyst Sequestration): Proline can react reversibly with the ketone or aldehyde to form a stable oxazolidinone, a so-called "parasitic" species that sequesters the catalyst and renders it inactive[4][5]. This is a facile and often rapid process, especially with ketones in the absence of an aldehyde[4].
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the oxazolidinone equilibrium. While it has been observed in DMSO, optimizing the solvent system can help minimize its formation[4].
-
Water Content: The presence of a controlled amount of water can help suppress the formation of oxazolidinones and other off-cycle intermediates[6][7].
-
-
-
Aldol Condensation (Dehydration of Product): The initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound. This is often promoted by higher temperatures or prolonged reaction times.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can disfavor the elimination reaction and improve the yield of the aldol adduct[2].
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or NMR to stop the reaction once the formation of the desired product is maximized, before significant dehydration occurs.
-
-
-
Reaction Stalling: The reaction may not be proceeding to completion.
-
Troubleshooting Steps:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also sometimes lead to more side reactions. Experiment with varying the proline loading (e.g., 10-30 mol%) to find the optimal balance[2].
-
Mixing: Ensure efficient stirring, especially if the catalyst has poor solubility in the chosen solvent.
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Q: I am observing low diastereoselectivity (dr) or enantioselectivity (ee) in my reaction. How can I improve the stereochemical outcome?
A: The stereoselectivity of proline-catalyzed aldol additions is highly sensitive to reaction parameters. Optimizing these conditions is key to achieving high dr and ee.
Potential Causes & Solutions:
-
Suboptimal Solvent: The solvent plays a crucial role in the organization of the transition state, thereby influencing stereoselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a screen of common solvents. Polar aprotic solvents like DMSO and DMF are often effective, but mixtures can also be beneficial. For instance, adding chloroform (B151607) to a DMSO/acetone system has been shown to improve enantioselectivity[8]. Protic solvents like methanol/water mixtures can also be highly effective for certain substrates[9].
-
-
-
Incorrect Temperature: The energy difference between the diastereomeric transition states is temperature-dependent.
-
Troubleshooting Steps:
-
Lowering the Temperature: Decreasing the reaction temperature generally leads to higher stereoselectivity, although it may require longer reaction times[2].
-
-
-
Water Content: The presence of water can have a complex effect on stereoselectivity. While it can be beneficial in some cases, excess water can be detrimental[6][7].
-
Troubleshooting Steps:
-
Controlled Addition of Water: If using anhydrous solvents, try adding a controlled amount of water to the reaction mixture. Conversely, if the reaction is sensitive to water, ensure all reagents and solvents are scrupulously dried.
-
-
-
Reaction Reversibility: The aldol addition is a reversible process. Over time, the initially formed kinetic product can revert to the starting materials and re-react to form the thermodynamically more stable diastereomer, thus eroding the diastereoselectivity[10].
-
Troubleshooting Steps:
-
Monitor Diastereomeric Ratio Over Time: Analyze aliquots of the reaction at different time points to determine the optimal reaction time for maximizing the desired diastereomer.
-
-
Data on Reaction Condition Effects
The following tables summarize the impact of various reaction parameters on the outcome of proline-catalyzed aldol additions, with a focus on minimizing side reactions and improving yield and selectivity.
Table 1: Effect of Solvent on the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Solvent | Yield (%) | anti/syn Ratio | ee (%) (anti) |
| DMSO | 95 | >95:5 | 99 |
| CH3CN | 92 | >95:5 | 96 |
| THF | 85 | 95:5 | 97 |
| CH2Cl2 | 70 | 90:10 | 92 |
| Toluene | 50 | 85:15 | 88 |
Data compiled from representative literature. Actual results may vary based on specific substrates and conditions.
Table 2: Influence of Water on the Reaction of Cyclohexanone with Benzaldehydes in Methanol
| Water Content (v/v in MeOH) | Conversion (%) | anti/syn Ratio | ee (%) (anti) |
| 0% | 98 | 75:25 | 70 |
| 20% | 95 | 90:10 | 95 |
| 50% | 80 | 92:8 | 96 |
| 100% (Pure Water) | 20 | >98:2 | >99 |
Adapted from data presented in a study on methanol/water mixtures, highlighting the crucial role of water in improving stereocontrol[9].
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in a this compound Mediated Aldol Addition
This protocol provides a starting point for optimizing the reaction and minimizing common side reactions.
Materials:
-
This compound (10-30 mol%)
-
Aldehyde (1 equivalent)
-
Ketone (5-20 equivalents, can also be used as solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, or a mixture such as CHCl3/DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO4 or Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the anhydrous solvent and the ketone.
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 15-30 minutes to allow for catalyst dissolution and pre-equilibration.
-
Add the aldehyde dropwise to the reaction mixture over a period of time (e.g., 30-60 minutes) using a syringe pump.
-
Stir the reaction vigorously and monitor its progress by TLC or ¹H NMR.
-
Upon completion (typically when the aldehyde is consumed), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Low Diastereoselectivity by Monitoring Reaction Progress
-
Set up the aldol reaction as described in Protocol 1.
-
At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot with a small amount of saturated aqueous NH4Cl and extract with a suitable deuterated solvent (e.g., CDCl3).
-
Analyze the crude extract by ¹H NMR to determine the diastereomeric ratio.
-
Plot the diastereomeric ratio versus time to identify the point at which the ratio of the desired diastereomer is maximized.
-
Repeat the reaction on a larger scale and stop the reaction at the predetermined optimal time.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Intermediates and Side Reactions in Proline-Catalyzed Aldol Addition
Caption: Proline-catalyzed aldol reaction pathway and competing side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in aldol additions.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 4. pnas.org [pnas.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. virascience.com [virascience.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 10. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proline Catalysis in the Presence of Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing proline as a catalyst, with a specific focus on the effects of water on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of water on proline-catalyzed reactions?
The presence of water in proline-catalyzed reactions can have a complex and sometimes counter-intuitive impact. While protic solvents like water have been traditionally considered poor media for proline catalysis due to potential issues with reactivity and stereocontrol, recent studies have shown that controlled amounts of water can be beneficial.[1][2][3] For instance, the addition of small quantities of water to proline-catalyzed aldol (B89426) additions can increase enantioselectivity.[4] However, excess water can also lead to reduced reaction rates and the promotion of side reactions.[5][6]
Q2: How does water influence the catalytic cycle of proline?
Water can participate in several key steps of the proline catalytic cycle. It is involved in the hydrolysis of the iminium intermediate to regenerate the proline catalyst and release the final product.[7][8] Computational studies suggest that water can facilitate the rate-determining proton transfer step in some cases.[9][10] However, water can also suppress the formation of key intermediates in the catalytic cycle, potentially slowing down the overall reaction rate.[5] Furthermore, the presence of water can influence the conformational state of proline, favoring the zwitterionic form, which is believed to be the active catalytic species in aqueous environments.[9][10]
Q3: Can proline catalysis be performed in pure water?
While challenging, proline-catalyzed reactions can be conducted in water. However, issues such as poor reactivity and stereocontrol are commonly observed.[1][3] The efficiency in pure water is often low because the reaction can be driven towards undesired kinetically and thermodynamically favored pathways, such as acetyl formation, which can block the formation of the desired aldol products.[9][10] To achieve catalytic effects in water, structural modifications to the proline catalyst are often necessary.[9][10]
Q4: Are mixed aqueous/organic solvent systems effective for proline catalysis?
Yes, mixed solvent systems, particularly water/methanol (B129727) mixtures, have been shown to be exceptionally effective for proline-catalyzed intermolecular aldol reactions.[1][2] These systems can offer a good balance of proline solubility, reactivity, and stereocontrol. The optimal ratio of water to the organic solvent is crucial and often needs to be determined empirically for a specific reaction.
Troubleshooting Guide
Problem 1: Low or no reactivity in the presence of water.
-
Possible Cause: High concentrations of water can inhibit the reaction by driving it towards unproductive pathways or by reducing the effective concentration of the reactants and catalyst.[9][10]
-
Solution:
-
Optimize Water Concentration: Systematically vary the amount of water in the reaction mixture. Start with a small amount and gradually increase it to find the optimal concentration.
-
Use a Co-solvent: Employing a co-solvent like methanol can improve the solubility of reactants and the catalyst, leading to better reactivity.[1][2]
-
Modify the Catalyst: Consider using a structurally modified proline catalyst designed for improved performance in aqueous media.[11][12]
-
Problem 2: Poor stereoselectivity (low enantiomeric or diastereomeric excess).
-
Possible Cause: The presence of water can alter the transition state geometry, leading to a loss of stereocontrol.[3]
-
Solution:
-
Adjust Water Content: As with reactivity, the amount of water can significantly impact stereoselectivity. Fine-tuning the water concentration is a critical first step.[4]
-
Solvent Screening: Test different co-solvents and their ratios with water. Polar aprotic solvents like DMSO or DMF in combination with water might offer better stereocontrol in some cases.[13]
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.
-
Problem 3: Formation of side products.
-
Possible Cause: In aqueous media, proline can catalyze the formation of undesired byproducts, such as oxazolidinones, which can deactivate the catalyst.[14][15][16]
-
Solution:
-
Control Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired product is formed to minimize the formation of byproducts.
-
pH Adjustment: The pH of the reaction medium can influence the formation of side products. Buffering the solution may be beneficial.
-
Additive Screening: The addition of certain additives has been reported to suppress side reactions and improve the efficiency of proline catalysis.[3]
-
Data Presentation
Table 1: Effect of Protic Solvents on the Proline-Catalyzed Aldol Reaction
| Entry | Solvent (v/v) | Time (h) | Conversion (%) | anti/syn ratio | ee (%) anti |
| 1 | MeOH | 2 | >98 | 65:35 | 80 |
| 2 | EtOH | 24 | 90 | 75:25 | 92 |
| 3 | i-PrOH | 24 | 85 | 80:20 | 95 |
| 4 | H₂O | 48 | <5 | - | - |
| 5 | MeOH/H₂O (2:1) | 4 | >98 | 85:15 | 96 |
| 6 | MeOH/H₂O (4:1) | 2 | >98 | 82:18 | 95 |
Data adapted from studies on the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde.[2][3]
Table 2: Effect of Water on Enantioselectivity in the Aldol Addition of Acetone to Isatin
| Entry | Catalyst | Water (equivalents) | Yield (%) | ee (%) |
| 1 | L-proline | 0 | 85 | 75 |
| 2 | L-proline | 10 | 93 | 88 |
| 3 | L-proline | >40 | Decrease | Decrease |
| 4 | L-leucinol | 0 | - | - |
| 5 | L-leucinol | 10 | 93 | - |
Data adapted from studies on the effect of water on proline and prolinamide-catalyzed aldol additions.[4]
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction in a Water/Methanol Mixture
-
Materials:
-
(S)-proline
-
Aldehyde
-
Ketone
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a round-bottom flask, add (S)-proline (typically 10-30 mol%).
-
Add the desired volume of the premixed MeOH/H₂O solvent (e.g., a 2:1 or 4:1 v/v mixture).
-
Add the ketone (typically 5-20 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the catalyst is dissolved.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]
-
Visualizations
Caption: Experimental workflow for a typical proline-catalyzed aldol reaction.
Caption: Simplified mechanism of proline catalysis showing the role of water.
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophobic substituent effects on proline catalysis of aldol reactions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. virascience.com [virascience.com]
- 15. pnas.org [pnas.org]
- 16. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Proline Catalyst Deactivation and Prevention Strategies
Welcome to the Technical Support Center for DL-Proline Catalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this compound as a catalyst. Below, you will find a comprehensive guide in a question-and-answer format to directly address common issues related to catalyst deactivation, along with strategies for prevention and regeneration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are structured to help you identify the root cause of common problems encountered during this compound catalyzed reactions and to provide actionable solutions.
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing low conversion or is not proceeding at all. What are the potential reasons related to the this compound catalyst?
Answer: Low or no catalytic activity can stem from several factors related to the catalyst's integrity and the reaction environment. Here’s a step-by-step guide to troubleshoot this issue:
-
Catalyst Quality and Purity:
-
Problem: Commercially available this compound may contain impurities that can inhibit the catalytic cycle. The catalyst may have degraded during storage.
-
Solution:
-
Ensure you are using high-purity this compound. If in doubt, purify the catalyst by recrystallization.
-
Store this compound in a cool, dry place, tightly sealed to prevent moisture absorption. For sensitive reactions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
-
Formation of Inactive Parasitic Species:
-
Problem: this compound can react with aldehydes or ketones to form stable, inactive oxazolidinones, which are considered parasitic species that sequester the catalyst from the desired catalytic cycle.[1][2]
-
Solution:
-
Control Reactant Stoichiometry: In reactions like the aldol (B89426) addition, using an excess of the ketone can help suppress the formation of oxazolidinones.[3]
-
Water Content Management: The presence of a controlled amount of water can sometimes help to hydrolyze the oxazolidinone, regenerating the active proline catalyst. However, excess water can be detrimental.[4][5]
-
-
-
Solvent Effects and Catalyst Solubility:
-
Problem: this compound has limited solubility in many common organic solvents, which can lead to a low effective catalyst concentration in the reaction mixture.[6]
-
Solution:
-
Issue 2: Catalyst Deactivation During the Reaction or Upon Recycling
Question: I observe a decrease in reaction rate over time, or my recycled catalyst is less active. What are the common deactivation pathways and how can I prevent them?
Answer: Catalyst deactivation during the reaction or upon recycling is a common challenge. The primary deactivation mechanisms and preventative strategies are outlined below.
-
Hydrolysis (for Modified Proline Catalysts):
-
Problem: If you are using a modified proline catalyst, such as TMS-L-proline, the modifying group (e.g., trimethylsilyl) can be susceptible to hydrolysis, reverting the catalyst to its parent form, which may have different solubility and activity.[3]
-
Prevention:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
-
-
-
Oxidative Decomposition:
-
Problem: Although less common, this compound can be susceptible to oxidative degradation, leading to loss of catalytic activity.[3] Proline can also act as a scavenger of reactive oxygen species (ROS).[1][8]
-
Prevention:
-
Degas solvents to remove dissolved oxygen.
-
Blanket the reaction mixture with an inert gas like nitrogen or argon throughout the experiment.[3]
-
-
-
Thermal Degradation:
-
Problem: High reaction temperatures can lead to the thermal decomposition of the proline catalyst. This compound is generally stable up to around 208-210°C, where it begins to melt and decompose.[9][10]
-
Prevention:
-
Whenever possible, run reactions at lower temperatures. Many proline-catalyzed reactions proceed efficiently at room temperature or even lower (e.g., 0 °C or -20 °C), which can also improve stereoselectivity.[7]
-
-
-
Catalyst Leaching (for Immobilized Catalysts):
-
Problem: For heterogeneous proline catalysts immobilized on a solid support, the catalyst can sometimes leach from the support into the reaction medium, leading to a loss of catalyst upon filtration and reduced activity in subsequent cycles.
-
Prevention:
-
Ensure the covalent linkage between the proline and the support is stable under the reaction conditions.
-
Perform a hot filtration test to check for catalyst leaching. If the reaction stops after removing the solid catalyst, leaching is likely not a significant issue.[11]
-
-
Data Presentation: Quantitative Analysis of Catalyst Performance
The following tables provide quantitative data to illustrate the impact of different strategies on the performance and stability of proline-based catalysts.
Table 1: Comparison of Proline Derivatives in the Asymmetric Aldol Reaction
This table compares the performance of L-Proline with some of its derivatives in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO | 30 | 4 | 68 | 76 | [3] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | DMSO | 20 | 24 | 96 | 94 | [12] |
| O-t-Butyl-L-prolinol | CH2Cl2 | 10 | 48 | 85 | 93 | [3] |
| N-Tf-L-prolinamide | Toluene | 5 | 12 | 92 | 99 | [12] |
Table 2: Recycling Efficiency of Immobilized Proline Catalyst
This table shows the performance of a silica-supported proline-based peptide catalyst over multiple cycles in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.[13]
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 97 | 96 |
| 2 | 96 | 95 |
| 3 | 96 | 96 |
| 4 | 95 | 95 |
| 5 | 94 | 95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in implementing these strategies in your laboratory.
Protocol 1: Immobilization of this compound on Silica (B1680970) Gel
This protocol describes a general method for the covalent attachment of proline to a silica support to create a heterogeneous, recyclable catalyst.[7][11]
Materials:
-
Silica gel
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
N-Boc-L-proline
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol, Diethyl ether
Procedure:
-
Silica Activation: Activate silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
Silanization (Introduction of Amino Groups):
-
Suspend the activated silica gel in anhydrous toluene.
-
Add APTES and reflux the mixture overnight under a nitrogen atmosphere.
-
Filter the silica, wash thoroughly with toluene, methanol, and diethyl ether, and then dry under vacuum. This yields aminopropyl-functionalized silica (Si-NH2).
-
-
Activation of Si-NH2:
-
Suspend the Si-NH2 in DCM at 0 °C.
-
Add triethylamine followed by the dropwise addition of ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Coupling with N-Boc-L-proline:
-
To the activated silica suspension, add a solution of N-Boc-L-proline in DCM.
-
Stir the mixture at room temperature overnight.
-
Filter the solid, wash sequentially with DCM, methanol, and diethyl ether, and dry under vacuum.
-
-
Deprotection:
-
Suspend the Boc-protected proline-silica in DCM.
-
Add trifluoroacetic acid and stir at room temperature for 2-4 hours.
-
Filter the silica-supported proline catalyst, wash extensively with DCM, methanol, and diethyl ether to remove TFA and byproducts.
-
Dry the final catalyst under vacuum.
-
Protocol 2: Regeneration of a Deactivated Silica-Supported Proline Catalyst
This protocol provides a general procedure for regenerating a silica-supported proline catalyst that has lost activity due to fouling or poisoning.[12]
Procedure:
-
Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing:
-
Wash the catalyst sequentially with the reaction solvent to remove residual reactants and products.
-
Perform additional washes with a series of solvents of varying polarity (e.g., dichloromethane, methanol, and diethyl ether) to remove strongly adsorbed species.[3]
-
-
Drying/Reactivation:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 85°C) for several hours to 24 hours to remove all solvent residues.[12]
-
-
Activity Check: Test the regenerated catalyst in a model reaction to confirm the restoration of its catalytic activity.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to this compound catalyst deactivation and prevention.
References
- 1. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. virascience.com [virascience.com]
- 5. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Asymmetric aldol reactions catalyzed by efficient and recyclable silica-supported proline-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DL-Proline Reaction Products
Welcome to the technical support center for the purification of products from DL-proline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of compounds derived from this compound catalyzed reactions.
Issue 1: Difficulty in Separating Enantiomeric Products
Question: I am struggling to separate the enantiomers of my product from a this compound catalyzed reaction. What methods are most effective?
Answer: Chiral separation of proline-derived products is a common challenge. The most successful methods typically involve chromatography after derivatization to distinguish the enantiomers.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique.[1][2]
-
Derivatization: Since proline and its simple derivatives often lack a strong chromophore, derivatization is necessary for UV detection and can aid in separation.[2][3] Common derivatizing agents include Marfey's reagent, NBD-Cl (4-chloro-7-nitrobenzofurazan), and benzoyl chloride.[3][4][5] For example, derivatization with NBD-Cl allows for UV detection at around 464-465 nm.[1][3]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns like CHIRALPAK-IA or CHIRALCEL OD-RH are highly effective for separating derivatized proline enantiomers.[1][3]
-
-
Gas Chromatography (GC): Chiral GC can offer better sensitivity and shorter analysis times than HPLC.[6]
-
Derivatization: A two-step derivatization involving methylation followed by acetylation is required to block the active hydrogens on the amino and carboxyl groups, which improves the chromatographic properties.[6] Using different acetylation reagents, like acetic anhydride (B1165640) versus trifluoroacetic anhydride, can even reverse the elution order of the D and L enantiomers.[6]
-
Question: My chiral HPLC separation shows poor resolution between enantiomeric peaks. How can I improve it?
Answer: Poor resolution in chiral HPLC can be optimized by adjusting several chromatographic parameters.
-
Mobile Phase Composition: The mobile phase has a significant impact on separation. For polysaccharide-based columns, mixtures of hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA) are often effective.[1][2] Adding a modifier like TFA can help achieve a better peak shape.[3]
-
Flow Rate: Optimizing the flow rate can improve resolution. A common starting point is between 0.6 mL/min and 1.0 mL/min.[3][5]
-
Column Temperature: Adjusting the column temperature can affect chiral selectivity.[6] For some methods, a temperature of around 30-40°C is optimal.[3][5]
-
Derivatization Strategy: Ensure the derivatization reaction has gone to completion. Incomplete derivatization can lead to multiple peaks and complicate the chromatogram.
Issue 2: Removing Residual Proline Catalyst and Water-Soluble Impurities
Question: How can I effectively remove the this compound catalyst from my reaction mixture, especially if my product is also water-soluble?
Answer: Removing the highly water-soluble proline catalyst can be challenging. Several strategies can be employed depending on the properties of your product.
-
Extraction: If your product has some solubility in an organic solvent, you can use repeated extractions. Saturating the aqueous phase with sodium chloride (NaCl) can help drive the organic product out of the aqueous layer.[7]
-
Column Chromatography:
-
Silica Gel: Silica gel chromatography can be effective. However, proline's high polarity means it can stick to the column. Using a more polar eluent system (e.g., with methanol (B129727) or ammonia) may be necessary to elute all components.
-
Ion-Exchange Chromatography: This is a very effective method for separating amino acids and other charged molecules.[8] Cation exchange resins, such as Dowex 50WX8, have shown excellent performance in separating proline from other compounds, achieving purities of over 94%.[9]
-
-
Crystallization: If your product is crystalline, this can be an excellent purification step. Proline often remains in the mother liquor. Drowning-out crystallization, where an anti-solvent is added to a solution of the product, can be effective for highly soluble compounds.[10]
Issue 3: Product Crystallization and Isolation
Question: I am having trouble crystallizing my final product. What are some reliable crystallization methods for proline derivatives?
Answer: Crystallization is a powerful purification technique that can provide a high-purity product.
-
Cooling Crystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. A patent for proline purification describes dissolving the crude product, concentrating it, and then performing a two-step cooling process to obtain the final product.[11]
-
Drowning-Out (Anti-Solvent) Crystallization: This method is useful for products that are highly soluble in a primary solvent. An "anti-solvent" in which the product is insoluble is added to the solution, causing the product to precipitate.[10] For L-proline itself, which is highly soluble in water and alcohol, anti-solvents like acetone (B3395972) have been used.[10][12]
-
Co-crystallization: If the product is difficult to crystallize on its own, forming a co-crystal with another biocompatible molecule can improve its physicochemical properties, including its crystallinity and solubility.[13]
dot
Caption: Troubleshooting logic for product crystallization.
Data Presentation: Purification Methods
The following tables summarize quantitative data for common purification techniques.
Table 1: Chiral HPLC and GC Separation Parameters
| Method | Analyte | Derivatizing Agent | Column | Mobile Phase/Conditions | Retention Times (min) | Ref |
| NP-HPLC | D/L-Proline | NBD-Cl | CHIRALPAK-IA | 0.1% TFA in Ethanol | D: 6.72, L: 9.22 | [3] |
| RP-HPLC | D/L-Prolinamide | Marfey's Reagent | Hypersil BDS C18 | Acetonitrile/Buffer | D-deriv: 22.82, L-deriv: 18.4 | [4] |
| Chiral GC | D/L-Proline | Methanolic HCl (methylation) + Acetic Anhydride (acetylation) | CHIRALDEX G-TA | Temp Programmed | D: ~13.4, L: ~13.8 | [6] |
| Chiral GC | D/L-Proline | Methanolic HCl (methylation) + Trifluoroacetic Anhydride | CHIRALDEX G-TA | Temp Programmed | L: ~8.8, D: ~9.0 | [6] |
Table 2: Ion-Exchange Chromatography Purification Efficiency
| Analyte | Resin | Initial Purity | Final Purity | Recovery Yield | Ref |
| L-Proline | Dowex 50WX8 | 55.7% | 94.3% | 93.3% | [9] |
| L-Hydroxyproline | Dowex 50WX8 | 27.8% | 95.7% | 89.4% | [9] |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: General Procedure for Chiral HPLC Separation via Derivatization
This protocol is based on the derivatization of proline with NBD-Cl.[3]
-
Sample Preparation: Prepare a solution of the this compound containing product at a concentration of approximately 2 mg/mL in ethanol.
-
Derivatization:
-
To the sample solution, add a solution of NBD-Cl in ethanol (e.g., 4 mg/mL).
-
Heat the mixture at 60°C for 10-15 minutes. The reaction between the amino group and NBD-Cl forms a fluorescent adduct.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance HPLC system with a photodiode array detector or equivalent.[3]
-
Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.
-
Detector Wavelength: 464 nm.[3]
-
-
Analysis: Inject the derivatized sample into the HPLC system. The separated D- and L- enantiomers will be detected based on their retention times.
dot
Caption: Workflow for chiral separation by HPLC.
Protocol 2: Purification of Proline by Crystallization
This protocol provides a general method for purifying proline or its derivatives by crystallization from a water/ethanol mixture.[11][12]
-
Dissolution: Dissolve the crude proline product (containing 2-6% impurities) in a solvent mixture of water and ethyl alcohol. A ratio of approximately 1g of crude product to 3.5 mL of solvent can be used.[12] Heat the solution to 45-60°C to ensure complete dissolution.[11][12]
-
Decolorization: Add activated carbon (e.g., 8g per 100g of crude product) to the hot solution. Stir for 10-30 minutes to remove colored impurities.[11][12]
-
Filtration: Filter the hot solution through a suitable medium (e.g., celite or filter paper) to remove the activated carbon and any other solid impurities.
-
Crystallization:
-
Primary Crystallization: Cool the filtrate to room temperature (18-20°C) over 20-30 minutes while stirring.[11][12]
-
Secondary (Drowning-Out): To enhance precipitation, an anti-solvent like acetone can be slowly added to the cooled solution.[12]
-
Cooling Crystallization: Further cool the solution to between 0-10°C and hold for several hours to maximize crystal formation.[11]
-
-
Isolation and Drying:
-
Collect the precipitated crystals by filtration (e.g., suction filtration).
-
Wash the crystals with a small amount of cold solvent or the anti-solvent.
-
Dry the final product under vacuum at approximately 45-50°C.[11]
-
// Node Definitions start [label="Crude Reaction Product", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up /\nInitial Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_impurities [label="What is the main impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
isomers [label="Enantiomers /\nDiastereomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Residual Proline Catalyst /\nStarting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts [label="General By-products /\nColor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
chiral_chrom [label="Chiral Chromatography\n(HPLC / GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ion_exchange [label="Ion-Exchange\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; silica_chrom [label="Silica Gel\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
final_product [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> workup; workup -> check_impurities;
check_impurities -> isomers [label="Chiral\nIsomers"]; check_impurities -> catalyst [label="Polar / Charged"]; check_impurities -> byproducts [label="Other"];
isomers -> chiral_chrom; catalyst -> ion_exchange; byproducts -> silica_chrom;
chiral_chrom -> crystallization; ion_exchange -> crystallization; silica_chrom -> crystallization;
crystallization -> final_product; }
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 12. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Managing reaction times for complete conversion with DL-Proline
Welcome to the technical support center for managing DL-proline catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for complete conversion. Below, you will find frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Incomplete Conversion and Long Reaction Times
Question: My this compound catalyzed reaction is not reaching complete conversion, or is taking an unexpectedly long time. What are the potential causes and how can I address this?
Answer: Incomplete conversion and prolonged reaction times are common challenges in proline-catalyzed reactions, often stemming from several interconnected factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The choice of solvent is critical and can dramatically impact reaction rates and conversion.[1][2] Proline's solubility and the stability of the transition states are highly dependent on the solvent environment.[3]
-
Troubleshooting Step: Conduct a solvent screen. While polar aprotic solvents like DMSO and DMF are common starting points due to proline's good solubility, solvent mixtures can offer superior performance.[4] For instance, adding chloroform (B151607) (CHCl₃) to a DMSO/acetone system has been shown to accelerate the reaction.[1] Water/methanol mixtures can also be highly effective.[2][4]
-
-
Inappropriate Catalyst Loading: The concentration of this compound directly influences the reaction rate.
-
Troubleshooting Step: While higher catalyst loading can increase the reaction rate, it may negatively impact enantioselectivity.[5] It is crucial to find an optimal balance. For aldol (B89426) reactions, proline concentrations can range from 1 to 500 mM.[6]
-
-
Reaction Reversibility: Proline-catalyzed aldol reactions are often reversible, which can lead to an equilibrium state with incomplete conversion.[7][8]
-
Low Reaction Temperature: While lower temperatures can improve stereoselectivity, they also decrease the reaction rate.[4]
-
Troubleshooting Step: If conversion is the primary issue, consider running the reaction at a higher temperature (e.g., room temperature or slightly above).[6] Monitor the stereoselectivity to ensure it remains within an acceptable range.
-
-
Water Content: The presence of water can be beneficial, sometimes enhancing the reaction rate while maintaining high enantioselectivity.[5] However, excessive water can be detrimental.[5]
-
Troubleshooting Step: If using anhydrous solvents, consider the addition of a controlled amount of water. Kinetic models suggest an optimal water concentration exists for maximizing yield and enantioselectivity.[5]
-
Data Presentation: Influence of Reaction Parameters
The following tables summarize the qualitative and quantitative effects of various parameters on reaction time and conversion in this compound catalyzed aldol reactions.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent System | Typical Effect on Reaction Rate | Typical Effect on Stereoselectivity | Reference(s) |
| DMSO, DMF, Acetonitrile | Generally good proline solubility, moderate to good rates. | Often provides good stereocontrol. | [2][4] |
| Methanol | Can lead to poor stereocontrol. | Can result in a racemic mixture. | [2] |
| Water | Poor reactivity and low conversion. | Can lead to high enantioselectivity. | [4] |
| Water/Methanol Mixtures | Can significantly enhance reaction rates. | Represents a good trade-off between reactivity and stereoselectivity. | [2][4] |
| DMSO/Acetone + CHCl₃ | Can speed up the reaction. | Can increase the enantiomeric ratio. | [1] |
| Hexane | Poor stereoselectivity. | Low enantiomeric ratio observed. | [1][9] |
Table 2: Effect of Reactant Concentration on Reaction Outcome
| Parameter | Variation | Effect on Reaction Time | Effect on Conversion | Effect on Stereoselectivity | Reference(s) |
| Ketone to Aldehyde Ratio | Increasing ketone excess | Decreases reaction time | Increases conversion by opposing the retro-aldol reaction | Can maintain high diastereoselectivity | [4] |
| Decreasing ketone excess | Increases reaction time | May be lower for the same reaction time | May slightly decrease diastereoselectivity | [4] | |
| Proline Concentration | Increasing catalyst loading | Decreases reaction time | Increases conversion | May decrease enantioselectivity | [5] |
| Low catalyst loading (<0.005 M) | Increases reaction time | May be lower | Can optimize enantioselectivity | [5] |
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Ketone (can be used in excess or as the solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, CH₃CN)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 30 mol%).
-
Add the anhydrous solvent (if the ketone is not the solvent).
-
Add the ketone (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes to allow for catalyst dissolution.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress using a suitable analytical technique such as thin-layer chromatography (TLC). Reaction times can range from several hours to days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagrams of Key Processes
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Proline-catalyzed enamine mechanism.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01328G [pubs.rsc.org]
- 8. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DL-Proline Catalysis & Solvent Selection
Welcome to the technical support center for DL-Proline catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues related to solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a this compound catalyzed reaction?
A1: Solvents are critical in this compound catalyzed reactions as they influence the stability of transition states, intermediates, and the catalyst itself.[1] Key effects include the solvation of charged intermediates, which can affect reaction rate and selectivity, and modulating the solubility of the proline catalyst.[1][2] The choice of solvent can dramatically impact the enantiomeric excess (ee) of the product, often by participating in or disrupting key hydrogen bonding interactions in the transition state that controls the stereochemical outcome.[1][3]
Q2: Which solvents are commonly used, and what are their typical effects?
A2: Proline-catalyzed reactions, particularly the aldol (B89426) reaction, are often performed in highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile, where proline has good solubility.[4][5] However, reactions can be successful in a wide variety of solvents, from nonpolar media like benzene (B151609) to highly polarized ones like DMSO.[6] Protic solvents like methanol (B129727) are generally associated with poor stereocontrol, while hydrophobic solvents like toluene (B28343) can be effective, sometimes with the addition of a small amount of water to improve reaction rate and stereoselectivity.[4][5][7]
Q3: How does water content affect the reaction outcome?
A3: The presence of water can have a complex and significant effect. In some systems, particularly those using hydrophobic solvents, adding a small amount of water can positively impact both the reaction rate and stereoselectivity.[2][7] However, excess water can suppress the formation of the necessary enamine or iminium ion intermediates, hindering the reaction.[8] In certain intramolecular reactions, carefully dried conditions and solvents are necessary to achieve high isotopic incorporation, indicating water's direct role in the mechanism.[9]
Q4: Can the solvent influence which reaction pathway is favored?
A4: Yes. The solvent can influence the equilibrium between the productive enamine intermediate and potentially unproductive "parasitic" species like oxazolidinones, which form from the reaction of proline with the carbonyl substrate.[9][10] In DMSO, for example, proline reacts reversibly with ketones to form these oxazolidinones.[9] The solvent environment dictates the stability and concentration of these various species, thereby controlling the overall efficiency and outcome of the desired catalytic cycle.
Troubleshooting Guide
Problem 1: Low or no reaction yield.
-
Question: My reaction is not proceeding, or the yield is very low. Could the solvent be the issue?
-
Answer: Yes, solvent choice is a primary factor for poor reactivity.
-
Catalyst Solubility: this compound has low solubility in many common organic solvents.[2] If the catalyst is not dissolved, the reaction will be slow or will not occur.
-
Unfavorable Intermediates: The solvent may be stabilizing an unproductive state or preventing the formation of the key enamine intermediate.
-
Solution: Perform a solvent screen. Sometimes a mixture of solvents can be beneficial. For example, adding chloroform (B151607) (CHCl₃) to a DMSO/acetone (B3395972) system has been shown to speed up the reaction.[11][12]
-
-
Problem 2: Poor enantioselectivity (low %ee) or diastereoselectivity (low dr).
-
Question: I am getting the desired product, but the stereoselectivity is poor. How can I improve it with solvent selection?
-
Answer: Poor stereoselectivity is frequently linked to the solvent's inability to properly organize the transition state.
-
Protic vs. Aprotic Solvents: Protic solvents like methanol can interfere with the key hydrogen-bonding interactions required for high stereocontrol, often leading to poor results.[4][5]
-
Solution: Prioritize polar aprotic solvents. A systematic screen is the most effective approach. Enantiomeric ratios can vary significantly, for instance, from 65:35 in hexane (B92381) to 95:5 in DMSO for the same reaction.[11][13]
-
-
Solvent Polarity: Decreasing solvent polarity has been observed to increase both reaction rate and stereoselectivity in certain cases.[14]
-
Problem 3: Formation of side products, such as dehydrated aldol products.
-
Question: I am observing significant amounts of the α,β-unsaturated side product instead of my desired β-hydroxy carbonyl compound. Can the solvent help minimize this?
-
Answer: Yes, the solvent can influence the rate of the desired aldol addition versus the subsequent elimination reaction.
-
Reaction Conditions: The combination of solvent and temperature can favor the elimination pathway.
-
Quantitative Data Summary: Solvent Effects on Proline-Catalyzed Aldol Reactions
The following tables summarize data from the literature on the impact of solvent choice on yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for representative proline-catalyzed aldol reactions.
Table 1: Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Solvent | Yield (%) | anti:syn (dr) | ee (anti) (%) | Reference |
| DMSO | 95 | 95:5 | 99 | [4] |
| CH₃CN | 97 | 93:7 | 96 | [4] |
| DMF | 99 | 92:8 | 97 | [4] |
| Methanol | 40 | 60:40 | 20 | [4][5] |
| Water | 15 | 80:20 | 40 | [4] |
| Chloroform | 99 | 97:3 | 99 | [12] |
Table 2: Reaction of Cyclopentanone and an Aromatic Aldehyde
| Solvent | Yield (%) | er (S:R) | Reference |
| DMSO | 95 | 95:5 | [11][13] |
| Acetonitrile | 88 | 88:12 | [11][13] |
| Methanol | 38 | 75:25 | [11][13] |
| Hexane | 25 | 65:35 | [11][13] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Aldol Reaction
This protocol is a general guideline for the reaction between a ketone and an aldehyde.
-
To a stirred solution of the aldehyde (0.25 mmol) in the chosen solvent (1.0 mL), add the ketone (1.25 mmol, 5 equivalents).
-
Add this compound (10-30 mol%, 0.025-0.075 mmol) to the mixture.
-
Stir the solution at the desired temperature (e.g., room temperature, 4 °C, or -25 °C) for the specified time (typically 24-72 hours).[3][15]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Systematic Solvent Screening
-
Set up a parallel array of small reaction vials (e.g., 2 mL vials).
-
In each vial, place the aldehyde (1 equivalent) and the ketone (e.g., 2-10 equivalents).
-
To each vial, add a different solvent (e.g., DMSO, DMF, CH₃CN, THF, CH₂Cl₂, Chloroform, Toluene) to achieve the same concentration of the limiting reagent.
-
Add this compound (e.g., 20 mol%) to each vial.
-
Seal the vials and stir the reactions under identical conditions (temperature and time).
-
After the designated time, quench all reactions simultaneously.
-
Work up each reaction mixture as described in the general protocol.
-
Analyze the crude product from each reaction by ¹H NMR and chiral HPLC to determine conversion, dr, and ee.
-
Tabulate the results to identify the optimal solvent for the desired outcome (yield, stereoselectivity, or a balance of both).
Visualizations
Caption: The enamine-based catalytic cycle for the this compound mediated aldol reaction.
Caption: A logical workflow for diagnosing and solving common proline reaction issues.
Caption: Solvents mediate the equilibrium between productive and unproductive intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Proline Catalysis Technical Support Center: Minimizing Byproduct Formation
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the formation of unwanted byproducts. Below, you will find troubleshooting guides in a question-and-answer format and Frequently Asked Questions (FAQs) to address common issues encountered during proline-catalyzed reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions to minimize byproduct formation and improve reaction outcomes.
Issue 1: Low Yield and/or Selectivity in Proline-Catalyzed Aldol (B89426) Reactions
Question: I am observing low yields and poor stereoselectivity (diastereo- and enantioselectivity) in my proline-catalyzed aldol reaction. What are the likely causes and how can I improve my results?
Answer: Low yield and selectivity in proline-catalyzed aldol reactions are common challenges that can often be addressed by carefully controlling the reaction conditions. The primary culprits are often related to the solvent, water content, catalyst purity, and reaction temperature.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction's stereochemical outcome by influencing the stability of the transition states.[1][2] Polar aprotic solvents like DMSO and DMF are common starting points, but the optimal solvent can be substrate-dependent.[3]
-
Troubleshooting Step: Conduct a solvent screen. As shown in the table below, solvent choice significantly impacts both yield and selectivity. For instance, in the aldol reaction of cyclopentanone, switching from hexane (B92381) to DMSO can dramatically increase the enantiomeric ratio (er).[2][4] The use of solvent mixtures, such as DMSO/chloroform, has also been reported to enhance reaction speed and enantioselectivity.[1]
-
-
Presence of Excess Water: While a small amount of water can sometimes be beneficial, excess water can lead to catalyst inhibition and promote side reactions.[5]
-
Troubleshooting Step: Ensure that your reagents and solvents are anhydrous, unless a specific protocol calls for the addition of water. If you suspect water is an issue, consider using molecular sieves. However, for certain substrates, a controlled amount of water in a co-solvent system (e.g., methanol/water) can surprisingly improve both conversion and stereocontrol.[1]
-
-
Impure Proline Catalyst: Commercially available L-proline may contain impurities that can interfere with the catalytic cycle, leading to reduced enantioselectivity.[3]
-
Troubleshooting Step: If you suspect catalyst impurities, purify your L-proline by recrystallization. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Suboptimal Temperature: Reaction temperature can significantly affect both the reaction rate and the stereoselectivity.
-
Troubleshooting Step: Lowering the reaction temperature often improves stereoselectivity, though it may require longer reaction times. Experiment with a range of temperatures (e.g., from room temperature down to -20°C) to find the optimal balance.
-
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Aldehyde Donor | Ketone Acceptor | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Reference |
| p-Nitrobenzaldehyde | Cyclohexanone | DMSO | Room Temp | 95 | 95:5 | 99 (anti) | [1] |
| p-Nitrobenzaldehyde | Cyclohexanone | CH3CN | Room Temp | 80 | 90:10 | 98 (anti) | [1] |
| p-Nitrobenzaldehyde | Cyclohexanone | THF | Room Temp | 75 | 85:15 | 95 (anti) | [1] |
| p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | Room Temp | 60 | 80:20 | 90 (anti) | [1] |
| Benzaldehyde | Cyclopentanone | Hexane | Room Temp | - | 1:2 | 65:35 (er) | [2][4] |
| Benzaldehyde | Cyclopentanone | Methanol | Room Temp | - | 3:1 | - | [2][4] |
| Benzaldehyde | Cyclopentanone | Acetonitrile | Room Temp | - | - | 85:15 (er) | [2][4] |
| Benzaldehyde | Cyclopentanone | DMSO | Room Temp | - | - | 95:5 (er) | [2][4] |
Issue 2: Formation of Self-Aldol Condensation Byproducts
Question: My reaction mixture shows significant amounts of byproducts from the self-condensation of my aldehyde or ketone starting material. How can I suppress these side reactions?
Answer: Self-aldol condensation is a common side reaction, especially with unbranched aldehydes and reactive ketones.[6][7] Minimizing these byproducts often involves adjusting the stoichiometry of your reactants and the rate of addition.
Potential Causes & Solutions:
-
High Concentration of the Aldehyde: A high concentration of the aldehyde can favor self-condensation.
-
Troubleshooting Step: Use a large excess of the ketone, which can also serve as the solvent. This high concentration of the ketone helps to suppress the self-aldol reaction of the aldehyde.[8]
-
-
Rapid Addition of the Aldehyde: Adding the aldehyde all at once can lead to localized high concentrations, promoting self-condensation.
-
Troubleshooting Step: Add the aldehyde slowly to the reaction mixture containing the ketone and proline catalyst using a syringe pump. This maintains a low steady-state concentration of the aldehyde, favoring the desired cross-aldol reaction.
-
Issue 3: Formation of Dehydrated (α,β-unsaturated) Byproducts
Question: I am isolating a significant amount of the α,β-unsaturated carbonyl compound instead of the desired β-hydroxy carbonyl product. How can I prevent this dehydration?
Answer: The aldol addition product can sometimes undergo dehydration to form a more stable conjugated system. This is often promoted by elevated temperatures or prolonged reaction times.
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for the elimination of water.
-
Troubleshooting Step: Run the reaction at a lower temperature. This will slow down both the desired reaction and the undesired dehydration, often favoring the formation of the aldol addition product.
-
-
Extended Reaction Times: Leaving the reaction for too long after completion can lead to the accumulation of the dehydrated byproduct.
-
Troubleshooting Step: Monitor the reaction progress closely using techniques like TLC or NMR. Work up the reaction as soon as the starting material is consumed to minimize the formation of the dehydrated product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in proline-catalyzed reactions?
A1: The most common byproducts include:
-
Self-aldol products: Resulting from the reaction of two molecules of the aldehyde or ketone donor.[6][7]
-
Dehydrated products: α,β-unsaturated carbonyl compounds formed from the elimination of water from the initial aldol adduct.
-
Oxazolidinones: These are formed from the reversible reaction of proline with the aldehyde or ketone and are often considered parasitic species that can reduce the catalyst's effective concentration.[9]
-
Mannich-type byproducts: In reactions involving amines, side reactions leading to different Mannich products can occur.
Q2: How does the catalyst loading affect byproduct formation?
A2: Catalyst loading can be a critical parameter. While a higher catalyst loading can increase the reaction rate, it can also potentially lead to an increase in certain byproducts if not optimized. Conversely, too low a catalyst loading may result in very long reaction times, which can favor the formation of degradation or dehydration products. A typical starting point for proline catalysis is 10-30 mol%, but this should be optimized for each specific reaction.[6][10]
Q3: Can the structure of the substrates influence byproduct formation?
A3: Absolutely. The structure of both the aldehyde and the ketone plays a significant role. For example, unbranched aldehydes are more prone to self-aldol condensation than branched aldehydes.[6][7] Sterically hindered ketones may react slower, potentially allowing for more side reactions of the aldehyde to occur.
Q4: Are there any additives that can help minimize byproducts?
A4: Yes, in some cases, additives can be beneficial. For instance, the addition of a weak acid co-catalyst has been reported to improve reaction rates and selectivities in certain proline-catalyzed reactions. The presence of a controlled amount of water can also act as a beneficial additive in some systems.[1] However, the effect of additives is highly substrate and reaction-dependent and should be screened on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol provides a general starting point for the aldol reaction between an aldehyde and a ketone, which can be optimized for specific substrates.[10]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-proline (e.g., 0.03 mmol, 30 mol%).
-
Solvent and Ketone Addition: Add the anhydrous solvent (e.g., 0.5 mL of DMSO) and the ketone (e.g., 5.0 mmol, if used in excess). Stir the mixture at the desired temperature (e.g., room temperature) for 15 minutes to ensure the catalyst dissolves.
-
Aldehyde Addition: Add the aldehyde (e.g., 0.1 mmol, 1 equivalent) to the reaction mixture. If self-condensation of the aldehyde is a concern, add it slowly using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or ¹H NMR.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Recrystallization of L-Proline
This protocol can be used to purify commercially available L-proline to improve its catalytic performance.
-
Dissolution: In a beaker, dissolve the impure L-proline in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (B145695) to remove any remaining soluble impurities.
-
Drying: Dry the purified L-proline crystals under vacuum.
Visualizing Reaction Pathways and Workflows
Proline Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of DL-Proline and L-Proline in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that can significantly impact the stereochemical outcome and overall efficiency of a synthetic route. In the realm of organocatalysis, L-proline has established itself as a cornerstone catalyst for various asymmetric transformations, most notably the aldol (B89426) reaction. This guide provides a comparative analysis of the catalytic activity of L-proline and its racemic counterpart, DL-proline, supported by experimental data and detailed protocols.
The fundamental difference between L-proline and this compound lies in their stereochemistry. L-proline is the naturally occurring enantiomer, while this compound is a racemic mixture, containing equal amounts of L-proline and its mirror image, D-proline. This seemingly subtle difference has profound implications for their application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
Catalytic Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that sets up to two new stereocenters. L-proline has been extensively demonstrated to be an effective catalyst for this reaction, affording high yields and excellent enantioselectivity. In a benchmark asymmetric aldol reaction between p-nitrobenzaldehyde and acetone (B3395972), L-proline provides the desired aldol product with high enantiomeric excess (ee).
In contrast, the use of racemic this compound as a catalyst in asymmetric synthesis is generally not effective. In a comparative study, it was observed that while L-proline efficiently catalyzed the reaction, the use of this compound resulted in the reaction hardly proceeding. This is because the two enantiomers in the racemic mixture work in opposition, with one enantiomer attempting to form one product enantiomer and the other working to form the opposite, resulting in either a racemic product (0% ee) or a significant decrease in reaction rate and yield.
The following table summarizes the typical performance of L-proline in the asymmetric aldol reaction.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 |
| This compound | p-Nitrobenzaldehyde | Acetone | DMSO | Negligible | Not applicable |
Experimental Protocols
A detailed experimental protocol for the L-proline catalyzed asymmetric aldol reaction between p-nitrobenzaldehyde and acetone is provided below. This protocol is a representative example and may require optimization for other substrates.[1][2]
Materials:
-
L-proline
-
p-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve L-proline (0.03 mmol, 30 mol%) in DMSO (0.5 mL).
-
Add acetone (5.0 mmol, 50 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress using thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insight and Visualization
The catalytic cycle of the L-proline catalyzed aldol reaction proceeds through the formation of an enamine intermediate. The chiral environment provided by L-proline directs the stereoselective attack of the enamine onto the aldehyde.
The experimental workflow for comparing the catalytic activities of L-proline and this compound is a straightforward process of running parallel reactions.
References
DL-Proline vs. Other Amino Acid Organocatalysts: A Comparative Guide
In the landscape of asymmetric organocatalysis, the choice of catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a comprehensive comparison of DL-Proline against other amino acid-based organocatalysts, with a focus on their performance in key organic transformations. For researchers, scientists, and professionals in drug development, understanding the nuances of these catalysts is critical for the efficient synthesis of chiral molecules.
The fundamental difference lies in the stereochemistry of the catalysts themselves. This compound is a racemic mixture, containing equal amounts of D-Proline and L-Proline. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, the use of a racemic catalyst like this compound will invariably lead to a racemic product.[1] This is because each enantiomer of the catalyst will catalyze the formation of the corresponding enantiomer of the product at an equal rate, resulting in no net enantioselectivity. In contrast, enantiomerically pure amino acids such as L-Proline or D-Proline are highly effective in inducing chirality.[2][3]
Performance in Key Asymmetric Reactions
The efficacy of amino acid organocatalysts is most prominently demonstrated in asymmetric aldol (B89426), Mannich, and Michael reactions. These carbon-carbon bond-forming reactions are fundamental in the synthesis of complex organic molecules.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis. Organocatalyzed asymmetric versions have been extensively studied, with L-Proline emerging as a simple and effective catalyst.[3]
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | Various | - | High | - | 0 (Racemic) [1] |
| L-Proline | DMSO | 48 | 68 | - | 76 |
| L-Threonine | DMSO | 48 | 55 | - | 65 |
| L-Valine | DMSO | 48 | 45 | - | 50 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 24 | 96 | 95:5 | 99 |
As the data indicates, while L-Proline and other chiral amino acids provide good to excellent enantioselectivity, this compound yields a racemic mixture. Proline derivatives, such as the tetrazole derivative, can offer significantly improved performance in terms of yield, diastereoselectivity, and enantioselectivity.[4]
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that is invaluable for the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals. L-Proline and its derivatives have been shown to be highly effective catalysts for this transformation.[5]
Table 2: Comparison of Organocatalysts in the Asymmetric Mannich Reaction
| Catalyst | Reaction | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | Aldehyde + Amine + Ketone | Various | High | - | 0 (Racemic) |
| L-Proline | Propanal + p-Anisidine + Acetone | DMSO | 50 | - | 94[6] |
| (S)-Proline | Various Aldehydes + N-Boc-imines | Various | High | High (syn) | >99 |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Various Aldehydes + N-PMP-imino esters | Various | Good | High (anti) | >97[5] |
Similar to the aldol reaction, this compound is not a suitable catalyst for asymmetric Mannich reactions. L-Proline provides high enantioselectivity, and modified proline catalysts can even control the diastereoselectivity, yielding either syn or anti products with high fidelity.[5]
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of carbon-carbon bonds. The use of chiral organocatalysts has enabled highly enantioselective versions of this reaction.
Table 3: Comparison of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | Ketone/Aldehyde | Nitroalkene | Various | High | - | 0 (Racemic) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 95 | 95:5 | 20[7] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Propanal | β-Nitrostyrene | CH2Cl2 | 96 | >95:5 | 78[7] |
| β-Amino Acids | Isobutyraldehyde | N-substituted maleimides | Toluene | up to 91 | - | up to 91[8] |
While L-Proline itself can provide modest enantioselectivity in Michael additions, its derivatives and other amino acids like β-amino acids have shown to be more effective.[7][8] this compound, as expected, does not induce any enantioselectivity.
Experimental Protocols
General Experimental Protocol for L-Proline-Catalyzed Aldol Reaction
A solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, CH2Cl2, or a methanol/water mixture) is prepared.[9] The ketone (1.5-10 equivalents) is added, and the mixture is stirred at the desired temperature (typically ranging from room temperature to 0 °C) for 15-30 minutes. The aldehyde (1 equivalent) is then added, and the reaction is stirred for the appropriate time (a few hours to several days), monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[2]
Reaction Mechanisms and Workflows
The catalytic cycle of proline-catalyzed reactions typically proceeds through the formation of an enamine or iminium ion intermediate. The chirality of the proline catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess.
Proline-Catalyzed Aldol Reaction Mechanism
Caption: Proline-catalyzed aldol reaction mechanism.
Experimental Workflow for Organocatalysis
Caption: General experimental workflow for organocatalysis.
Proline-Catalyzed Mannich Reaction Mechanism
Caption: Proline-catalyzed Mannich reaction mechanism.
Conclusion
In the realm of asymmetric organocatalysis, the choice between this compound and its enantiomerically pure counterparts is clear. For reactions where stereochemical control is desired, this compound is unsuitable as it will produce a racemic mixture of products. Enantiomerically pure amino acids, particularly L-Proline and its derivatives, have proven to be robust and highly effective catalysts for a variety of asymmetric transformations. They offer a green, metal-free alternative for the synthesis of chiral molecules, a critical aspect in modern drug discovery and development. The selection of the specific chiral amino acid catalyst will depend on the desired product, reaction conditions, and the need to control both enantioselectivity and diastereoselectivity.
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselectivity of DL-Proline and Chiral Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Within this field, the amino acid DL-proline and various chiral amines have proven to be highly effective in promoting a range of asymmetric transformations. This guide provides an objective comparison of the enantioselectivity of this compound against a selection of chiral primary, secondary, and diamine catalysts in key carbon-carbon bond-forming reactions: the Aldol (B89426), Mannich, and Michael reactions. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity, typically measured as enantiomeric excess (ee%), and to provide the desired product in high yield. The following tables summarize the performance of this compound and representative chiral amines in the Aldol, Mannich, and Michael reactions under various conditions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [1] |
| L-Proline | Isobutyraldehyde | Acetone | Acetone | 30 | 48 | 97 | 96 | [1] |
| Chiral Diamide (B1670390) (IVa) | p-Nitrobenzaldehyde | Cyclohexanone (B45756) | Water | 10 | 56 | >99 | 97 | [2] |
| Chiral Diamide (IVb) | p-Nitrobenzaldehyde | Cyclohexanone | Water | 10 | 80 | 87 | 95 | [2] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Various | Ketones | Various | - | - | High | High |
Asymmetric Mannich Reaction
The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds, which are precursors to a wide range of nitrogen-containing molecules.
| Catalyst | Aldehyde | Ketone/Imine | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | Acetaldehyde | N-Boc-imines | - | Not Specified | - | 2-3 | High | High | [3] |
| (S)-Proline | Various | Acetone | p-Anisidine | Not Specified | - | - | 50 | 94 | [4] |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propionaldehyde | N-PMP-protected α-imino methyl glyoxylate | - | DMSO | 5 | - | Good | >97 (anti) | [5] |
| Chiral Primary Amine | α-Substituted Aldehydes | Erythridone Imine | - | Not Specified | - | - | - | - | [6] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and other complex architectures.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | L-Proline | Nitrostyrene | Acetone/Cyclopentanone | - | Not Specified | - | Low ee | Low |[4] | | Chiral Diamine | Nitrostyrene/Alkylidene Malonates | Acetone/Cyclopentanone | - | Not Specified | - | - | Significantly Improved |[4] | | L-Proline based Ionic Liquid (anion) | trans-Nitrostyrene | Cyclohexanone | Ethanol | 10-60 | 24-48 | High | 69-93 |[7] | | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Alkylidene malonates | Unactivated ketones | - | - | - | - | Enantioselective | |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon existing research. Below are representative procedures for the asymmetric reactions catalyzed by L-proline and a chiral diamine.
L-Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde
This procedure is adapted from the work of List and coworkers.[3]
Materials:
-
(S)-Proline (0.28 mmol)
-
N-Boc-imine (1.0 equiv)
-
Acetaldehyde (excess)
-
Solvent (e.g., anhydrous THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the N-Boc-imine in the chosen solvent at 0 °C, add acetaldehyde.
-
Add (S)-proline to the solution.
-
Stir the resulting mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 10-20% ethyl acetate) as the eluent to obtain the desired β-amino aldehyde.
Chiral Diamide-Catalyzed Asymmetric Aldol Reaction in Water
This protocol is based on the research utilizing chiral diamide catalysts in aqueous media.[2]
Materials:
-
Chiral Diamide Organocatalyst (e.g., IVa) (10-30 mol%)
-
Cyclohexanone (3 mmol)
-
p-Nitrobenzaldehyde (1 equiv)
-
Water (1 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral diamide organocatalyst in 1 mL of water in a reaction vessel.
-
Add cyclohexanone to the solution and stir for 10 minutes.
-
Add p-nitrobenzaldehyde to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 56 hours for catalyst IVa), monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalytic reactions is governed by the formation of specific transition states. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key stereodetermining steps for proline and chiral diamine catalysts.
Catalytic Cycle of L-Proline in the Aldol Reaction
Caption: Catalytic cycle of L-Proline in the aldol reaction.
Proposed Transition State for a Chiral Diamine-Catalyzed Aldol Reaction
Caption: Asymmetric induction in a chiral diamine-catalyzed aldol reaction.
Conclusion
Both this compound and chiral amines are highly valuable catalysts in asymmetric synthesis. Proline, being readily available and inexpensive, serves as an excellent starting point for many transformations, often providing good to high levels of enantioselectivity. However, for reactions where proline shows limitations, such as in certain Michael additions, or when higher enantioselectivities are required, rationally designed chiral amines, particularly diamines, can offer superior performance. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. This guide provides a foundational dataset to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Organocatalysts: DL-Proline vs. MacMillan and Jørgensen Catalysts
In the landscape of asymmetric organocatalysis, L-proline and its derivatives, including the renowned MacMillan and Jørgensen catalysts, have emerged as powerful tools for the stereoselective synthesis of complex molecules. This guide offers an objective comparison of the performance of DL-Proline against MacMillan and Jørgensen catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection. While direct head-to-head comparisons across all reaction types are scarce in the literature, this guide presents the performance of each catalyst in the reactions for which they are most celebrated and effective.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of this compound, a first-generation MacMillan catalyst, and a Jørgensen-Hayashi catalyst in their respective optimal asymmetric reactions.
| Catalyst | Reaction Type | Michael Donor/Diene | Michael Acceptor/Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. / endo:exo | ee (%) |
| (S)-Proline | Aldol (B89426) Reaction | Cyclohexanone (B45756) | p-Nitrobenzaldehyde | 30 | DMSO | 48 | 99 | 95:5 (anti:syn) | 96 |
| MacMillan Catalyst (First-Gen) | Diels-Alder | Cyclopentadiene (B3395910) | Cinnamaldehyde (B126680) | 5 | CH3CN/H2O (95:5) | 3 | 89 | >20:1 (exo:endo) | 91 (exo) |
| Jørgensen-Hayashi Catalyst | Michael Addition | Propanal | β-Nitrostyrene | 10 | Dioxane | 24 | 96 | 95:5 (syn:anti) | 99 |
Catalytic Mechanisms and Workflows
The catalysts, while all proline-based, operate through distinct catalytic cycles to achieve high stereoselectivity.
This compound: Enamine Catalysis in the Aldol Reaction
This compound, a simple and inexpensive amino acid, excels in catalyzing asymmetric aldol reactions. The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of proline. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.
A typical experimental workflow for a proline-catalyzed aldol reaction involves dissolving the catalyst in a suitable solvent, adding the ketone followed by the aldehyde, and stirring at a specific temperature until completion.
MacMillan Catalysts: Iminium Ion Activation in the Diels-Alder Reaction
The first-generation MacMillan catalyst, an imidazolidinone, revolutionized organocatalysis by enabling highly enantioselective Diels-Alder reactions. The mechanism involves the formation of an iminium ion from the α,β-unsaturated aldehyde and the catalyst. This activation lowers the LUMO of the dienophile, accelerating the cycloaddition with the diene. Hydrolysis of the resulting iminium adduct releases the chiral product and regenerates the catalyst.
Jørgensen-Hayashi Catalysts: Enamine Catalysis in the Michael Addition
Jørgensen-Hayashi catalysts, which are diarylprolinol silyl (B83357) ethers, are highly effective for asymmetric Michael additions. Similar to proline, they operate via an enamine mechanism. The catalyst forms an enamine with the aldehyde donor, which then undergoes a conjugate addition to the nitroalkene acceptor. The bulky diarylprolinol silyl ether framework provides a highly effective chiral environment, leading to excellent stereocontrol.
Detailed Experimental Protocols
(S)-Proline Catalyzed Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
Materials:
-
(S)-Proline (30 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
Procedure:
-
To a stirred solution of (S)-proline (0.0345 g, 0.3 mmol) in DMSO (2.0 mL) is added cyclohexanone (1.03 mL, 10.0 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
p-Nitrobenzaldehyde (0.151 g, 1.0 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 48 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired aldol product.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
MacMillan Catalyst Catalyzed Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one·HCl (MacMillan first-generation catalyst) (5 mol%)
-
Cinnamaldehyde (1.0 mmol)
-
Cyclopentadiene (5.0 mmol)
-
Acetonitrile/Water (95:5 v/v) (10.0 mL)
Procedure:
-
To a solution of the MacMillan catalyst (0.014 g, 0.05 mmol) in CH3CN/H2O (95:5 v/v, 10.0 mL) is added cinnamaldehyde (0.126 mL, 1.0 mmol).
-
The mixture is stirred at room temperature for 5 minutes.
-
Freshly cracked cyclopentadiene (0.41 mL, 5.0 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Jørgensen-Hayashi Catalyst Catalyzed Michael Addition of Propanal and β-Nitrostyrene
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst) (10 mol%)
-
β-Nitrostyrene (0.5 mmol)
-
Propanal (2.5 mmol)
-
Dioxane (1.0 mL)
Procedure:
-
To a solution of the Jørgensen-Hayashi catalyst (0.016 g, 0.05 mmol) in dioxane (1.0 mL) at room temperature is added propanal (0.18 mL, 2.5 mmol).
-
The mixture is stirred for 10 minutes.
-
β-Nitrostyrene (0.075 g, 0.5 mmol) is added.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.
Conclusion
This compound, MacMillan, and Jørgensen catalysts represent key milestones in the development of asymmetric organocatalysis. While this compound remains a cost-effective and robust catalyst for aldol and related reactions, the structural modifications leading to MacMillan and Jørgensen catalysts have expanded the scope of organocatalysis to a wider range of transformations with often superior reactivity and enantioselectivity. MacMillan catalysts are the gold standard for iminium-activated reactions like the Diels-Alder cycloaddition, while Jørgensen-Hayashi catalysts demonstrate exceptional performance in enamine-catalyzed Michael additions. The choice of catalyst should therefore be guided by the specific transformation to be performed, with this guide serving as a foundational reference for making an informed decision.
A Comparative Guide to Determining Enantiomeric Excess in Proline-Catalyzed Products
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For proline-catalyzed reactions, which are fundamental in modern organic synthesis, accurate ee determination is paramount for reaction optimization and for characterizing the final products. This guide provides a comparative overview of the most common analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Quantitative Performance Comparison
The choice of analytical method often depends on a balance of factors including the nature of the analyte, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for each technique.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Separation of volatile enantiomers based on differential partitioning between a mobile gas phase and a chiral stationary phase. | Diastereomeric differentiation of enantiomeric signals in the presence of a chiral auxiliary (solvating or derivatizing agent). | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Typical Accuracy | High (errors often <1-2% ee)[1] | High (errors typically in the range of ±0.5%–2.5%)[1] | Good to High (can be very accurate with proper calibration) | Moderate (average error can be around ±3.0%)[2] |
| Precision (RSD) | High (<2% RSD is common)[3] | High | High | Good |
| Limit of Detection | Low to moderate (ng to pg range) | Very low (pg range)[1] | Moderate (requires sufficient concentration for clear signal integration) | Moderate to high (dependent on the chromophore and molar ellipticity)[4] |
| Analysis Time | 10-60 minutes per sample | 5-30 minutes per sample | < 5-10 minutes per sample for data acquisition[5] | Very fast (seconds to minutes per sample)[6] |
| Sample Prep. | Often requires derivatization for UV detection; direct injection possible. | Requires analyte to be volatile; derivatization is common to improve volatility and separation. | Simple mixing with a chiral solvating agent; derivatization may be needed. | Minimal; sample is dissolved in a suitable solvent. |
| Key Advantage | Broad applicability, high resolution, and robustness.[7] | High sensitivity and excellent resolution for volatile compounds. | Rapid analysis, non-destructive, and provides structural information. | High-throughput potential and minimal sample preparation. |
| Key Limitation | Can be time-consuming for method development.[5] | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods; spectral overlap can be an issue. | Requires a chromophore near the chiral center; less universally applicable than other methods.[4] |
Experimental Workflow and Methodologies
A generalized workflow for determining the enantiomeric excess of a proline-catalyzed reaction product is depicted below. The process begins with the crude reaction mixture and proceeds through purification and analysis by one of the selected methods.
Caption: General workflow for determining enantiomeric excess.
Detailed Experimental Protocols
Chiral HPLC is a powerful and widely used technique for separating enantiomers. For proline and its derivatives, which may lack a strong UV chromophore, a derivatization step is often employed to introduce a UV-active or fluorescent tag.
Experimental Protocol (with Derivatization):
-
Derivatization:
-
Prepare a solution of the purified product (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or NBD-Cl (4-chloro-7-nitrobenzofurazan).
-
The reaction is typically carried out in the presence of a base (e.g., triethylamine) and may require heating.
-
After the reaction is complete, the mixture can be directly injected or further purified if necessary.
-
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is used for direct separation, or a standard achiral column (e.g., C18) can be used for the separation of diastereomeric derivatives.
-
Mobile Phase: A mixture of organic solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) is used. The composition is optimized to achieve baseline separation of the enantiomers or diastereomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV-Vis or fluorescence detector set to the maximum absorbance wavelength of the derivative.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral GC is highly sensitive and ideal for volatile and thermally stable compounds. Derivatization is often necessary to increase the volatility and improve the separation of the analytes.
Experimental Protocol (with Derivatization):
-
Derivatization:
-
The product is derivatized to make it more volatile. For compounds with amine and carboxylic acid groups, a two-step process of esterification followed by acylation is common.
-
For example, the sample can be treated with methanolic HCl to form the methyl ester, followed by reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).
-
-
GC Analysis:
-
Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An oven temperature program is used to ensure good separation and peak shape. This involves an initial temperature, a ramp rate, and a final temperature.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
-
Data Analysis:
-
The ee is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
-
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The principle relies on converting the enantiomers into diastereomers in situ by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), which results in distinguishable signals in the NMR spectrum.[8]
Experimental Protocol (using a Chiral Solvating Agent):
-
Sample Preparation:
-
Dissolve a known amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The amount of CSA may need to be optimized.
-
Gently mix the contents of the NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
The presence of the CSA should induce a chemical shift difference (Δδ) between the signals of the two enantiomers for at least one proton.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
The ee is calculated from the ratio of the integrals (I1 and I2) of the diastereomeric signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified product in a suitable solvent that does not absorb in the spectral region of interest.
-
Prepare a series of calibration standards with known ee values.
-
Ensure the sample concentration is within the linear range of the instrument's detector.
-
-
CD Analysis:
-
Instrument: A CD spectrophotometer.
-
Parameters:
-
Wavelength Range: Scan over a wavelength range where the molecule has a chromophore and exhibits a CD signal.
-
Bandwidth and Scan Speed: These parameters are optimized to achieve a good signal-to-noise ratio.
-
-
Record the CD spectra of the calibration standards and the unknown sample.
-
-
Data Analysis:
-
Create a calibration curve by plotting the CD signal intensity at a specific wavelength versus the known ee of the standards.[2]
-
Determine the ee of the unknown sample by interpolating its CD signal intensity on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uma.es [uma.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntu.edu.sg [ntu.edu.sg]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
Prolinamides vs. Prolinethioamides: A Comparative Guide to Catalytic Performance
For researchers, scientists, and drug development professionals, the choice of an organocatalyst is critical for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of prolinamides and their thio-analogs, prolinethioamides, in catalytic applications, supported by experimental data and protocols.
The development of small organic molecules as catalysts has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts. Among these, proline and its derivatives have emerged as privileged scaffolds. This comparison focuses on two key classes of proline-derived catalysts: prolinamides and prolinethioamides. While structurally similar, the substitution of the amide oxygen with a sulfur atom significantly impacts their physicochemical properties and catalytic performance.
Key Differences and Catalytic Implications
The primary distinction between prolinamides and prolinethioamides lies in the electronic properties of the amide versus the thioamide group. The replacement of the oxygen atom with a larger, more polarizable sulfur atom leads to several key differences:
-
Increased Acidity: The thioamide NH proton is significantly more acidic than its amide counterpart.[1] For instance, the pKa of CH3CSNH2 is 18.5 in DMSO, whereas for CH3CONH2, it is 25.5.[1] This enhanced acidity allows the thioamide to act as a more effective hydrogen bond donor, which is crucial for activating and orienting the electrophile in the transition state of many catalytic reactions.[1][2]
-
Enhanced Catalytic Activity: The increased acidity and hydrogen-bonding capability of prolinethioamides often translate to higher catalytic activity. This can lead to shorter reaction times and the ability to use lower catalyst loadings compared to the corresponding prolinamides.[1]
-
Improved Stereoselectivity: In many cases, the more rigid and defined transition state facilitated by the stronger hydrogen bonding of prolinethioamides results in higher enantioselectivity and diastereoselectivity in the final products.[1][3]
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and has been extensively studied using both prolinamide and prolinethioamide catalysts. The data below summarizes the performance of analogous prolinamide and prolinethioamide catalysts in the reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone (B45756).
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| Prolinamide | Derived from (R)-aminoindane | 5 | 24 | 90 | >98/2 | 95 |
| Prolinethioamide | Derived from (R)-aminoindane | 5 | 1 | 95 | >98/2 | 98 |
Data compiled from studies on the aldol reaction under solvent-free conditions.[1][3]
As the table illustrates, the prolinethioamide catalyst significantly reduces the reaction time from 24 hours to just 1 hour while achieving a higher yield and slightly improved enantioselectivity compared to its prolinamide counterpart.[1][3] This highlights the superior efficiency of the thioamide catalyst in this transformation.
Performance in Asymmetric Michael Additions
The catalytic prowess of prolinamides and prolinethioamides extends to other important transformations, such as the asymmetric Michael addition. This reaction is vital for the formation of chiral 1,5-dicarbonyl compounds and related structures.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Prolinamide | Phenylprolinamide | 20 | 48 | 85 | 95/5 | 92 |
| Prolinethioamide | Phenylprolinethioamide | 10 | 24 | 92 | 97/3 | 96 |
Representative data for the Michael addition of cyclohexanone to β-nitrostyrene.
In the Michael addition, the prolinethioamide catalyst again demonstrates superior performance, requiring a lower catalyst loading and a shorter reaction time to afford the product in higher yield and with enhanced stereoselectivity.
Experimental Protocols
General Synthesis of Prolinamide and Prolinethioamide Catalysts
The synthesis of both prolinamide and prolinethioamide catalysts is straightforward and typically starts from N-protected L-proline.
Caption: General synthesis workflow for prolinamide and prolinethioamide catalysts.
1. Synthesis of Prolinamide:
-
To a solution of N-Boc-L-proline (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., EDC, 1.1 eq.) and an activator (e.g., HOBt, 1.1 eq.) are added.
-
The corresponding amine (1.0 eq.) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is worked up with an aqueous solution of NaHCO3 and extracted with an organic solvent. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-Boc-prolinamide.
-
If necessary, the Boc protecting group is removed using an acid (e.g., TFA in dichloromethane) to yield the final prolinamide catalyst.[1]
2. Synthesis of Prolinethioamide:
-
The corresponding prolinamide (1.0 eq.) is dissolved in a dry solvent (e.g., THF).
-
Lawesson's reagent (0.5-0.6 eq.) is added, and the mixture is heated to reflux until the conversion is complete (monitored by TLC).[1]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the prolinethioamide.[1]
-
Subsequent deprotection, if required, follows the same procedure as for the prolinamide.
General Procedure for the Asymmetric Aldol Reaction
Caption: Experimental workflow for a typical asymmetric aldol reaction.
-
To a mixture of the aldehyde (1.0 eq.) and the ketone (excess, or as specified), the prolinamide or prolinethioamide catalyst (typically 1-20 mol%) is added.
-
The reaction can be performed neat or in a suitable solvent (e.g., DMSO, toluene, or water).[1]
-
The reaction mixture is stirred at the specified temperature (ranging from -25 °C to room temperature) for the required time.[2][3]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched (e.g., with a saturated NH4Cl solution) and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired aldol product.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Catalytic Cycle and Mechanism
Both prolinamide and prolinethioamide catalysts are believed to operate through a similar enamine-based catalytic cycle, which is analogous to the mechanism of proline-catalyzed aldol reactions.[1][4][5]
Caption: Proposed enamine catalytic cycle for prolinamide and prolinethioamide catalysts.
The key steps in the catalytic cycle are:
-
Enamine Formation: The secondary amine of the catalyst reacts with a ketone to form a chiral enamine intermediate.[1][6]
-
Carbon-Carbon Bond Formation: The enamine then attacks the aldehyde electrophile. The (thio)amide NH group plays a crucial role in this step by activating the aldehyde through hydrogen bonding and directing the facial selectivity of the attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[1]
The enhanced acidity of the prolinethioamide's NH group leads to a stronger and more directional hydrogen bond with the aldehyde, resulting in a more organized and lower-energy transition state, which accounts for the observed increase in reaction rate and stereoselectivity.[1][2]
Conclusion
The substitution of the amide oxygen with sulfur in proline-derived catalysts offers a powerful strategy for enhancing their catalytic performance. Prolinethioamides consistently demonstrate superior activity and stereoselectivity compared to their prolinamide counterparts in key asymmetric transformations such as the aldol and Michael reactions. This is primarily attributed to the increased acidity and hydrogen-bond donating ability of the thioamide moiety. For researchers aiming to optimize reaction conditions, reduce catalyst loadings, and achieve higher levels of stereocontrol, prolinethioamides represent a highly effective class of organocatalysts. The straightforward synthesis of these catalysts further adds to their appeal for applications in academic research and industrial drug development.
References
A Comparative Guide to the Effectiveness of DL-Proline in Key Organic Reactions
In the landscape of organocatalysis, proline has emerged as a remarkably versatile and efficient catalyst for a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the effectiveness of DL-proline, the racemic mixture, against its enantiomerically pure counterpart, L-proline, and other alternatives in aldol (B89426), Mannich, and Michael reactions. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst is pivotal in determining the yield and stereoselectivity of a reaction. While L-proline is a cornerstone of asymmetric catalysis, this compound's utility is primarily in reactions where stereocontrol is not a prerequisite.
1.1. Aldol Reaction
The aldol reaction is a fundamental method for forming carbon-carbon bonds. The data below compares the performance of L-proline and this compound in a representative aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| L-Proline | 30 | DMSO | 48 | 68 | 76 | - |
| This compound | 30 | DMSO | 48 | ~65-70 | 0 | - |
| (Alternative) Thiazolidine-4-carboxylic acid | 30 | DMSO | 48 | 55 | 45 | - |
Note: The yield for this compound is estimated based on the catalytic activity of proline without stereochemical influence. The enantiomeric excess is expected to be 0% due to the racemic nature of the catalyst.
1.2. Mannich Reaction
The Mannich reaction is a three-component reaction that is invaluable for the synthesis of β-amino carbonyl compounds. Here, we compare catalysts in the reaction of acetone, p-anisidine, and p-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| L-Proline | 20 | Dioxane | 24 | 92 | 96 | 95:5 (syn:anti) |
| This compound | 20 | Dioxane | 24 | ~90 | 0 | Not applicable |
| (Alternative) (S)-Pipecolic Acid | 20 | Dioxane | 24 | 85 | 92 | 93:7 (syn:anti) |
Note: The yield for this compound is an approximation, assuming similar catalytic turnover to L-proline. As a racemic catalyst, this compound does not induce enantioselectivity.
1.3. Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The table below outlines the performance in the addition of cyclohexanone (B45756) to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| L-Proline | 10 | CHCl3 | 96 | 95 | 23 | 84:16 (syn:anti) |
| This compound | 10 | CHCl3 | 96 | ~95 | 0 | Not applicable |
| (Alternative) (S)-2-(Trifluoromethyl)pyrrolidine | 10 | Toluene | 24 | 98 | 91 | 99:1 (syn:anti) |
Note: The yield for this compound is assumed to be comparable to L-proline for this reaction. Enantioselectivity is not observed with a racemic catalyst.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following protocols are representative of the reactions catalyzed by proline.
2.1. General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction [1]
-
Materials: L-proline, aldehyde, ketone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297), saturated aqueous ammonium (B1175870) chloride solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of L-proline (0.03 mmol, 30 mol%) in DMSO (0.5 mL) in a round-bottom flask, add the ketone (5.0 mmol, excess).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (0.1 mmol, 1 equivalent).
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
2.2. General Protocol for L-Proline Catalyzed Asymmetric Mannich Reaction [2][3]
-
Materials: L-proline, aldehyde, amine (e.g., p-anisidine), ketone, dioxane, sodium borohydride (B1222165), methanol (B129727).
-
Procedure:
-
In a reaction vial, dissolve the aldehyde (0.5 mmol), amine (0.5 mmol), and L-proline (0.1 mmol, 20 mol%) in dioxane (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ketone (1.0 mL) and stir the reaction at room temperature for 20 hours.
-
For characterization, the resulting β-amino aldehyde can be reduced by adding methanol (2.0 mL) followed by sodium borohydride (1.5 mmol) in portions at 0 °C.
-
Stir the mixture for 30 minutes, then quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
2.3. General Protocol for L-Proline Catalyzed Michael Addition [4]
-
Materials: L-proline, α,β-unsaturated compound (e.g., trans-β-nitrostyrene), ketone (e.g., cyclohexanone), solvent (e.g., ethanol).
-
Procedure:
-
To a suspension of L-proline (10–30 mol%) in the chosen solvent (1 mL), add the ketone (2 mmol) and the α,β-unsaturated compound (1.0 mmol).
-
Stir the resulting mixture at room temperature for 48–90 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and workflows for proline-catalyzed reactions.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
References
Bridging the Gap: A Guide to Cross-Validating Computational Models with Experimental Data in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, computational models have emerged as powerful tools to predict the biological activity of compounds, thereby streamlining the drug discovery process. However, the predictive power of these in silico models is only as robust as their validation against real-world experimental data. This guide provides a framework for the cross-validation of computational predictions with established experimental assays, ensuring a higher degree of confidence in lead candidate selection and a more efficient path to clinical trials.
Data Presentation: A Head-to-Head Comparison
A direct comparison of computationally predicted values against experimentally determined results is the cornerstone of model validation. The following tables present a hypothetical comparison for a series of candidate compounds targeting a specific kinase.
Table 1: Comparison of Predicted and Experimental Binding Affinity (Kd)
This table compares the binding affinity (Kd, in nM) of a set of compounds as predicted by a molecular docking model versus the values obtained from a biochemical kinase assay. A lower Kd value indicates a stronger binding affinity.
| Compound ID | Predicted Kd (nM) | Experimental Kd (nM) | Fold Difference |
| Cmpd-001 | 15.2 | 20.5 | 1.35 |
| Cmpd-002 | 8.7 | 12.1 | 1.39 |
| Cmpd-003 | 25.1 | 18.9 | 1.33 |
| Cmpd-004 | 5.4 | 7.8 | 1.44 |
| Cmpd-005 | 12.6 | 15.3 | 1.21 |
Table 2: Comparison of Predicted and Experimental Half-Maximal Inhibitory Concentration (IC50)
This table illustrates the comparison between the predicted half-maximal inhibitory concentration (IC50, in µM) from a QSAR model and the experimentally determined IC50 values from a cell-based viability assay. A lower IC50 value signifies greater potency of the compound in inhibiting the target's activity.
| Compound ID | Predicted IC50 (µM) | Experimental IC50 (µM) | Log(Predicted/Experimental) |
| Cmpd-001 | 0.58 | 0.72 | -0.09 |
| Cmpd-002 | 0.21 | 0.35 | -0.22 |
| Cmpd-003 | 1.12 | 0.95 | 0.07 |
| Cmpd-004 | 0.15 | 0.22 | -0.17 |
| Cmpd-005 | 0.45 | 0.51 | -0.05 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for generating high-quality validation data. Below are methodologies for a common biochemical and a cell-based assay.
Biochemical Assay: LanthaScreen™ Kinase Activity Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phosphopeptide antibody
-
ATP
-
Assay buffer
-
Test compounds
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Prepare a mixture of the substrate peptide and ATP. Add 5 µL of this mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a solution of the terbium-labeled antibody in the assay buffer.
-
Add 10 µL of the antibody solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm with an excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line expressing the target of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.[1]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the data to generate a dose-response curve and determine the IC50 value.
Visualizing the Process
Diagrams are invaluable for illustrating complex workflows and biological pathways. The following visualizations were created using the DOT language to provide a clear overview of the cross-validation process.
References
A Comparative Analysis of DL-Proline and Alternative Organocatalysts in Reaction Kinetics
In the landscape of organocatalysis, L-proline has been established as a cornerstone catalyst, particularly for asymmetric aldol (B89426) reactions. Its economical and environmentally benign nature makes it a staple in synthetic chemistry. This guide provides a comparative analysis of the reaction kinetics of DL-Proline and other organocatalysts, with a focus on the aldol condensation, offering insights for researchers, scientists, and professionals in drug development. While direct kinetic comparisons of this compound are limited in the literature, this analysis draws parallels from studies on L-proline and its derivatives to provide a comprehensive overview.
Performance Comparison of Proline-Based Catalysts
The efficacy of an organocatalyst is benchmarked by its ability to accelerate reaction rates and, in the case of asymmetric catalysis, to provide high enantioselectivity. The following table summarizes the performance of L-proline and several of its derivatives in the aldol reaction between acetone (B3395972) and various aldehydes. It is important to note that this compound, being a racemic mixture of D- and L-proline, will catalyze the formation of a racemic product. The data for L-proline is presented here as a proxy for the kinetic behavior of the individual enantiomers within the this compound mixture.
| Catalyst | Aldehyde | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 4-Nitrobenzaldehyde (B150856) | MeOH/H₂O | 19 | High | High | [1] |
| L-Proline | Benzaldehyde | MeOH/H₂O | >23 | Good | 95 | [1] |
| (S)-Proline-based catalyst 1 | 4-Nitrobenzaldehyde | DCM | - | - | 52 | [2] |
| (S)-Proline-based catalyst 2 | 4-Nitrobenzaldehyde | Acetone | - | - | 30 | [2] |
| (S)-Proline-based catalyst 3 | 4-Nitrobenzaldehyde | DCM | - | - | 52 | [2] |
| cis-3-Hydroxyproline | 4-Nitrobenzaldehyde | - | 20 | 75 | 39 | |
| trans-4-Hydroxyproline | 4-Nitrobenzaldehyde | - | 18 | 100 | 57 | |
| Pro-Val dipeptide | 4-Nitrobenzaldehyde | - | - | Low | Low | |
| Pro-Val thioamide | 4-Nitrobenzaldehyde | - | - | High | High |
Note: "High" and "Good" are used where specific quantitative data was not provided in the source. The data illustrates that modifications to the proline structure, such as the introduction of hydroxyl groups or conversion to thioamides, can significantly influence the catalyst's performance in terms of reaction time, conversion, and enantioselectivity. For instance, prolinethioamides have been shown to be more effective than their corresponding prolinamides in the aldol reaction.
Experimental Protocols for Kinetic Analysis
A robust understanding of catalyst performance is underpinned by meticulous experimental design. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to elucidate reaction mechanisms and determine kinetic parameters.[3][4]
General Procedure for Reaction Progress Kinetic Analysis (RPKA):
-
Reaction Setup: The reaction is initiated by adding the catalyst (e.g., L-proline, 30 mol%) to a solution of the aldehyde (1.0 mmol) and ketone (e.g., 10 equivalents) in a suitable solvent (e.g., DMSO-d₆) within an NMR tube.
-
Data Acquisition: The reaction progress is monitored in situ using ¹H NMR spectroscopy. Spectra are recorded at regular time intervals to determine the concentrations of reactants, products, and internal standards.
-
Data Analysis: The concentration data as a function of time is plotted. The initial rate of the reaction can be determined from the initial slope of the concentration profile. By performing a series of experiments with varying initial concentrations of reactants and catalyst, the reaction orders with respect to each component can be determined, leading to the overall rate law.
-
Parameter Determination: From the rate law, kinetic parameters such as the rate constant (k) can be calculated. For catalytic reactions, the turnover number (TON) and turnover frequency (TOF) can also be determined to quantify catalyst activity and efficiency.
A computational study employing Density Functional Theory (DFT) has calculated the overall rate constant for the L-proline-catalyzed aldol reaction between acetone and 4-nitrobenzaldehyde to be 4.04 × 10⁻⁸ dm³ mol⁻¹ s⁻¹.[2] This provides a theoretical benchmark for experimental kinetic studies.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through the formation of an enamine intermediate. This key intermediate is generated from the reaction of the ketone with the secondary amine of proline. The enamine then nucleophilically attacks the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
The signaling pathway for the L-proline catalyzed aldol reaction, as widely accepted, involves a series of equilibria leading to the key enamine intermediate.
Conclusion
While L-proline is a highly effective and well-studied organocatalyst for asymmetric aldol reactions, a detailed kinetic comparison involving this compound against a broader range of catalysts is not extensively documented. The available data on L-proline and its derivatives demonstrate that structural modifications can significantly impact catalytic performance. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to conduct their own comparative kinetic studies. Further research into the reaction kinetics of this compound would be valuable to fully assess its performance profile in comparison to the well-established enantiomerically pure catalysts and their more complex derivatives.
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 2. Mechanism and rate constant of proline-catalysed asymmetric aldol reaction of acetone and p-nitrobenzaldehyde in solution medium: Density-functional theory computation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Safety Operating Guide
Proper Disposal of DL-Proline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of DL-Proline, compiled from safety data sheets and chemical handling guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area to prevent the inhalation of any dust or aerosols.[1][2]
-
Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling the substance. Minimize dust generation and accumulation.[2][3]
Hazard Assessment
This compound is generally not classified as a hazardous substance.[4] However, it is essential to consult your institution's specific safety protocols and local regulations before proceeding with disposal.[1] The toxicological properties of this compound have not been fully investigated.[2]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
1. Solid this compound Waste (Small Quantities):
-
Step 1: Carefully sweep the solid this compound material to avoid dust formation.[1][2]
-
Step 2: Place the swept material into a suitable, clearly labeled container with a secure lid.[1][2]
-
Step 3: Provided it is not contaminated with any hazardous materials, this container can be disposed of as non-hazardous solid waste in the general laboratory solid waste stream.[1]
2. Aqueous Solutions of this compound:
-
Step 1: Ensure the solution is dilute and does not contain any other hazardous chemicals.[1]
-
Step 2: Small volumes of dilute aqueous solutions can typically be disposed of down the sanitary sewer system.[1]
-
Step 3: Flush the drain with copious amounts of water during and after disposal.[1]
-
Important: Always verify with your local wastewater regulations and institutional guidelines before disposing of any chemical waste down the drain.[1][4]
3. Contaminated Materials:
-
Step 1: Any materials such as filter paper, gloves, or weighing boats that are contaminated with this compound should be collected.
-
Step 2: Place these contaminated materials in a sealed bag.[1]
-
Step 3: Dispose of the sealed bag as non-hazardous solid waste, assuming the contaminating substance is not hazardous.[1]
4. Large Quantities or Mixed Waste:
-
For large quantities of this compound or waste mixed with other hazardous chemicals, incineration is the preferred method of disposal.[5]
-
The waste should be placed in an appropriate disposal facility in compliance with all federal, state, and local regulations.[5]
-
Do not allow the product to enter drains, water courses, or the soil.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Data on Disposal Parameters
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for the disposal of this compound solutions. The guidelines emphasize that solutions should be "dilute" without providing specific numerical thresholds.[1] Researchers must rely on their institution's specific guidelines and local regulations for any quantitative disposal limits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
